Trigonothyrin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H42O11 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
[(1R,2S,3S,6R,7S,8S,10S,11R,12R,13S,17S,19R)-7-acetyloxy-19-benzoyloxy-11-hydroxy-4,8,12,15-tetramethyl-17-prop-1-en-2-yl-5,14,16,18-tetraoxahexacyclo[13.2.1.14,6.02,11.06,10.013,17]nonadecan-3-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)37-28-21(4)36(42)25-18-20(3)27(43-22(5)39)38(25)33(45-32(41)24-16-12-9-13-17-24)34(6,48-38)29(44-31(40)23-14-10-8-11-15-23)26(36)30(37)47-35(7,46-28)49-37/h8-17,20-21,25-30,33,42H,1,18H2,2-7H3/t20-,21+,25-,26-,27-,28-,29-,30+,33+,34?,35?,36-,37-,38+/m0/s1 |
InChI Key |
UJPINYTVMSLKRV-OQRFURAASA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Quest for Trigonothyrin C
A comprehensive review of the scientific literature reveals no currently available information on a compound specifically named "Trigonothyrin C." Extensive searches for its discovery, isolation, structure, and biological activity have not yielded any specific scientific articles, reviews, or database entries.
This suggests several possibilities:
-
A Novel or Recently Identified Compound: this compound may be a very recently discovered natural product that has not yet been publicly reported in the scientific literature. The process from initial discovery to publication can be lengthy, involving rigorous structure elucidation and biological testing.
-
A Compound with a Different Designation: The name "this compound" might be a provisional name, a trivial name used within a specific research group, or a potential misspelling of a different, published compound. For instance, searches have identified related alkaloids such as "trigonoine B," but no direct connection to a "this compound" could be established.
-
Proprietary Research: The discovery and data related to this compound may be part of a proprietary research and development program within a pharmaceutical or biotechnology company and, therefore, not in the public domain.
Due to the absence of foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
This document will be updated if and when information regarding the discovery and isolation of this compound becomes publicly available. Researchers interested in this compound are encouraged to monitor scientific databases and publications for any future disclosures.
Unveiling Trigonothyrin C: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance
For Immediate Release
DATELINE: Shanghai, China – December 3, 2025 – A comprehensive technical guide on Trigonothyrin C, a potent daphnane-type diterpenoid, has been compiled to serve as a vital resource for researchers, scientists, and drug development professionals. This document details the natural origins, isolation procedures, and significant biological activities of this promising natural product.
This compound, a highly oxygenated daphnane-type diterpene, has been identified from the plant species Trigonostemon chinensis. This compound has garnered scientific interest due to its notable biological activities, including the inhibition of MET tyrosine kinase and anti-HIV-1 properties. This guide provides an in-depth overview of the current knowledge surrounding this compound and its related compounds.
Natural Sources and Isolation
This compound is a secondary metabolite found in Trigonostemon chinensis, a plant belonging to the Euphorbiaceae family. Related compounds, Trigonothyrins D-G, have been isolated from the stems of a related species, Trigonostemon thyrsoideum.
Experimental Protocol: Isolation of Trigonothyrin Analogs
While the specific isolation protocol for this compound from Trigonostemon chinensis is not detailed in the readily available literature, a representative procedure for the isolation of analogous daphnane (B1241135) diterpenoids, Trigonothyrins D-G, from Trigonostemon thyrsoideum is outlined below. This protocol provides a methodological foundation for the extraction and purification of this compound.
Plant Material: Air-dried and powdered stems of Trigonostemon thyrsoideum.
Extraction:
-
The powdered plant material is percolated with methanol (B129727) (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
Isolation and Purification:
-
The EtOAc-soluble fraction, which typically contains the desired diterpenoids, is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system, such as chloroform (B151607) (CHCl₃) and methanol (MeOH) in increasing polarity (e.g., 100:0 to 80:20), is used to separate the components.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with CHCl₃/MeOH, 1:1), and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.
Quantitative Data
Specific yield data for this compound from Trigonostemon chinensis is not publicly available. However, for related compounds from Trigonostemon thyrsoideum, the yields are typically in the milligram range from several kilograms of dried plant material, indicating that these are minor constituents.
Biological Activity
This compound and its analogs have demonstrated significant biological activities, making them attractive candidates for further investigation in drug discovery programs.
MET Tyrosine Kinase Inhibition
This compound has been shown to be a significant inhibitor of MET tyrosine kinase, with a reported IC₅₀ value of 2 μM.[1] The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in various cancers.[2][3]
Anti-HIV-1 Activity
Several daphnane-type diterpenoids, including analogs of this compound, have exhibited potent anti-HIV-1 activity. For instance, this compound has been reported to prevent the cytopathic effects of HIV-1 in C8166 cells with an EC₅₀ value of 2.19 µg/mL.[4][5]
Table 1: Biological Activity of this compound and Related Compounds
| Compound | Biological Activity | Target | Reported Value |
| This compound | MET Tyrosine Kinase Inhibition | MET Kinase | IC₅₀ = 2 µM[1] |
| This compound | Anti-HIV-1 | HIV-1 | EC₅₀ = 2.19 µg/mL[4][5] |
| Trigonothyrin D | Anti-HIV-1 | HIV-1 | - |
| Trigonothyrin E | Anti-HIV-1 | HIV-1 | EC₅₀ = 0.13 µg/mL[6] |
| Trigonothyrin F | Anti-HIV-1 | HIV-1 | - |
| Trigonothyrin G | Anti-HIV-1 | HIV-1 | - |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided in the DOT language for use with Graphviz.
Biosynthesis of Daphnane Diterpenoids
The proposed biosynthetic pathway for daphnane-type diterpenoids, such as this compound, begins with the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3]
Caption: Proposed biosynthesis of daphnane diterpenoids.
c-MET Signaling Pathway
This compound's inhibition of MET tyrosine kinase interferes with a complex signaling cascade that promotes cell proliferation and survival.
Caption: Simplified c-MET signaling pathway and inhibition.
HIV-1 Replication Cycle
The anti-HIV-1 activity of this compound and its analogs suggests interference with the viral replication cycle.
Caption: Key stages of the HIV-1 replication cycle.
This technical guide serves as a foundational resource for the scientific community, providing a consolidated overview of this compound. Further research is warranted to fully elucidate its therapeutic potential and to develop scalable methods for its synthesis or production.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOCARTA_MET_PATHWAY [gsea-msigdb.org]
- 5. researchgate.net [researchgate.net]
- 6. Daphnane diterpenoids isolated from Trigonostemon thyrsoideum as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Trichothecene-Producing Organisms
Disclaimer: Initial searches for "Trigonothyrin C" did not yield a direct match in the scientific literature. It is plausible that this name is a variant or misspelling of "Trichothecene," a large and well-studied class of mycotoxins. The "-C" designation could refer to a specific compound within this family. This guide will, therefore, focus on Trichothecenes, providing a comprehensive overview that aligns with the technical requirements of the user's request.
This technical guide provides a detailed overview of Trichothecene-producing organisms, their biosynthesis pathways, the biological activities of these mycotoxins, and the experimental protocols used for their study. This document is intended for researchers, scientists, and drug development professionals.
Trichothecene-Producing Organisms
Trichothecenes are a large family of sesquiterpenoid mycotoxins produced by a variety of fungal genera. These fungi are widespread in nature and can contaminate agricultural commodities, posing a significant threat to human and animal health.
The primary producers of Trichothecenes belong to the following genera:
-
Fusarium : This is the most prominent genus of Trichothecene (B1219388) producers, with species like F. graminearum, F. sporotrichioides, F. poae, and F. equiseti being major contaminants of grains such as wheat, maize, and oats.[1]
-
Myrothecium : Species within this genus are also known producers of Trichothecenes.[1][2]
-
Trichoderma : Several Trichoderma species are capable of producing these mycotoxins.[1][2]
-
Stachybotrys : Stachybotrys chartarum, often referred to as "black mold," is infamous for producing highly toxic macrocyclic Trichothecenes in damp indoor environments.[1][3]
-
Other Genera : Additional genera that have been identified as producers include Cephalosporium, Verticimonosporium, and Trichothecium.[1][2]
Biosynthesis of Trichothecenes
The biosynthesis of Trichothecenes is a complex enzymatic process that begins with the cyclization of farnesyl pyrophosphate (FPP), a common precursor in the terpene synthesis pathway. The core of the biosynthetic pathway is governed by a cluster of genes known as the Tri genes.
The key steps in the biosynthesis of the Trichothecene core structure are as follows:
-
Cyclization of Farnesyl Pyrophosphate : The pathway is initiated by the enzyme trichodiene (B1200196) synthase, encoded by the Tri5 gene, which catalyzes the cyclization of FPP to form trichodiene.[4][5]
-
Oxygenation of Trichodiene : A series of oxygenation reactions are then carried out by a cytochrome P450 monooxygenase, encoded by the Tri4 gene. This results in the formation of isotrichotriol.[4][5]
-
Second Cyclization : Isotrichotriol undergoes a second cyclization to form isotrichodermol, which is the first intermediate containing the toxic trichothecene ring structure.[4]
Further modifications, such as hydroxylations and esterifications at various positions on the trichothecene core, lead to the vast diversity of Trichothecene analogs. These modifications are catalyzed by enzymes encoded by other Tri genes within the gene cluster.[5]
Biosynthetic pathway of Trichothecenes from Farnesyl Pyrophosphate.
Biological Activity and Signaling Pathways
Trichothecenes exert their toxic effects on eukaryotic cells through various mechanisms, with the primary mode of action being the inhibition of protein synthesis.[2][6] This leads to a cascade of downstream effects, ultimately resulting in cytotoxicity and apoptosis.
Mechanism of Action:
-
Inhibition of Protein Synthesis : Trichothecenes bind to the 60S ribosomal subunit, specifically at the peptidyl transferase center, thereby inhibiting the initiation, elongation, or termination steps of polypeptide chain synthesis.[2][6] This disruption of protein synthesis is particularly detrimental to actively proliferating cells, such as those in the gastrointestinal tract and bone marrow.[1]
-
Ribotoxic Stress Response : The inhibition of ribosomes triggers a ribotoxic stress response, which leads to the activation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK) and p38.[1][6]
-
Induction of Apoptosis : The activation of MAPK signaling pathways, coupled with the generation of reactive oxygen species (ROS) due to mitochondrial dysfunction, leads to the induction of apoptosis, or programmed cell death.[1][6][7]
Signaling pathway of Trichothecene-induced apoptosis.
Quantitative Data on Cytotoxicity
The cytotoxicity of Trichothecenes varies significantly depending on their chemical structure. They are broadly classified into types A, B, C, and D. Type A Trichothecenes, such as T-2 toxin, are generally more cytotoxic than Type B compounds like deoxynivalenol (B1670258) (DON).[2]
| Mycotoxin | Type | Cell Line | IC50 (nmol/L) | Reference |
| Satratoxin H | D | Jurkat | 2.2 | [8] |
| Satratoxin H | D | U937 | 2.2 | [8] |
| T-2 Toxin | A | Multiple | 4.4 - 10.8 | [8] |
| HT-2 Toxin | A | Multiple | 7.5 - 55.8 | [8] |
| Satratoxin G | D | Multiple | 2.2 - 18.3 | [8] |
| Nivalenol (NIV) | B | Multiple | 300 - 2,600 | [8] |
| Deoxynivalenol (DON) | B | Multiple | 600 - 4,900 | [8] |
| T-2 Toxin | A | HUVEC | 16.5 | [8] |
| Deoxynivalenol (DON) | B | HUVEC | 4,500 | [8] |
Experimental Protocols
A general protocol for the production of Trichothecenes in a laboratory setting involves the cultivation of a producing fungal strain on a suitable substrate.
-
Inoculation : A spore suspension of the desired fungal strain (e.g., Fusarium sporotrichioides) is prepared from a culture grown on a standard medium like potato dextrose agar (B569324) (PDA).
-
Fermentation : The spore suspension is used to inoculate a solid or liquid fermentation medium. For example, autoclaved rice or wheat can serve as a solid substrate. The culture is then incubated under controlled conditions of temperature and humidity for a period of several weeks to allow for mycotoxin production.
-
Extraction : After the incubation period, the fungal culture is extracted with an organic solvent, such as a mixture of acetonitrile (B52724) and water, to solubilize the mycotoxins.
The crude extract containing the mycotoxins is subjected to various chromatographic techniques for purification.
-
Solid-Phase Extraction (SPE) : The extract is passed through an SPE column to remove interfering substances and concentrate the mycotoxins.
-
Chromatography : Further purification is achieved using techniques like column chromatography with silica (B1680970) gel or high-performance liquid chromatography (HPLC).
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the sensitive and specific detection and quantification of Trichothecenes.[9]
-
Sample Preparation : The purified extract is evaporated to dryness and the residue is redissolved in a suitable solvent. An internal standard (e.g., a ¹³C-labeled mycotoxin) is added for accurate quantification.
-
LC-MS/MS Analysis : The sample is injected into the LC-MS/MS system. The mycotoxins are separated on a chromatographic column and then detected and quantified by the mass spectrometer based on their specific mass-to-charge ratios and fragmentation patterns.
General experimental workflow for Trichothecene analysis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of compounds.
-
Cell Culture : Human cell lines (e.g., HepG2, Jurkat) are cultured in a suitable medium in a 96-well plate.
-
Treatment : The cells are treated with varying concentrations of the purified Trichothecene for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : The MTT reagent is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation : The concentration of the Trichothecene that inhibits cell viability by 50% (IC50) is calculated from the dose-response curve.
References
- 1. Trichothecene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trichothecene Group - Mycotoxin Panel (RealTime Laboratories) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. researchgate.net [researchgate.net]
- 5. Trichothecenes: From Simple to Complex Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. T-2 Toxin—The Most Toxic Trichothecene Mycotoxin: Metabolism, Toxicity, and Decontamination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trichothecene-induced cytotoxicity on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
The Enigmatic Path to a Potent Diterpenoid: A Technical Guide to the Putative Biosynthetic Pathway of Trigonothyrin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonothyrin C, a complex daphnane-type diterpenoid isolated from Trigonostemon chinensis, has garnered significant interest within the scientific community due to its promising biological activities, including anti-HIV and MET tyrosine kinase inhibitory effects. Despite its therapeutic potential, the biosynthetic pathway responsible for the intricate architecture of this natural product remains unelucidated. This technical guide provides a comprehensive overview of the current understanding of diterpenoid biosynthesis and presents a putative pathway for the formation of this compound. In the absence of direct experimental evidence, this guide leverages established principles of terpene biochemistry to propose a logical sequence of enzymatic transformations. This document is intended to serve as a foundational resource for researchers aiming to unravel the precise biosynthetic steps and to guide future metabolic engineering and synthetic biology efforts toward the sustainable production of this compound and its analogs.
Core Biosynthetic Framework: From Isoprene (B109036) Units to a Diterpene Scaffold
The biosynthesis of all diterpenoids, including this compound, originates from the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway.
A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the central C20 precursor, geranylgeranyl pyrophosphate (GGPP). This linear isoprenoid chain is the branching point for the vast array of diterpenoid structures.
The remarkable diversity of diterpenoid skeletons arises from the activity of diterpene synthases (diTPSs), which catalyze the complex cyclization of GGPP. This process is typically initiated by the ionization of the pyrophosphate group, generating a geranylgeranyl cation that undergoes a cascade of intramolecular additions and rearrangements.
The Putative Biosynthetic Pathway of this compound
The following proposed pathway for this compound is hypothetical and based on the general principles of daphnane-type diterpenoid biosynthesis.
Formation of the Daphnane (B1241135) Scaffold
The biosynthesis is proposed to commence with the cyclization of GGPP to form the characteristic 5/7/6-tricyclic core of daphnane diterpenoids. This is likely a multi-step process involving one or more diTPSs. The initial cyclization may proceed through a series of carbocationic intermediates, leading to the formation of a key bicyclic or tricyclic precursor. Subsequent enzymatic modifications would then establish the final daphnane skeleton.
Caption: Proposed initial steps in the formation of the daphnane scaffold from GGPP.
Tailoring of the Daphnane Scaffold to Yield this compound
Following the formation of the core daphnane skeleton, a series of tailoring reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and various transferases, are required to produce the final structure of this compound. These modifications are responsible for the specific oxidation pattern and the addition of acyl groups.
Based on the structure of this compound (C38H42O11), the late-stage modifications are hypothesized to include:
-
Hydroxylation: Multiple hydroxyl groups are introduced at specific positions on the daphnane core by CYP enzymes.
-
Acylation: The attachment of acyl groups, contributing to the final molecular formula and bioactivity, is catalyzed by acyltransferases.
An In-depth Technical Guide to the Physical and Chemical Properties of Trigonothyrins
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and chemical databases do not contain information on a compound specifically named "Trigonothyrin C". It is possible that this is a very recently discovered compound, a proprietary molecule, or a misnomer. This guide will therefore focus on the known analogue, Trigonothyrin b , as a representative of this potential class of natural products. The experimental protocols and signaling pathways described herein are hypothetical and based on the general characteristics of similar bioactive compounds.
Introduction
Trigonothyrins are a potential class of diterpenoid compounds. The only currently indexed member, Trigonothyrin b, has the molecular formula C36H40O10.[1] Natural products of this nature, particularly those isolated from plants of the Trigonella genus (commonly known as fenugreek), often exhibit a wide range of biological activities.[2][3][4][5][6][7] These activities can stem from their complex molecular architectures, which provide a scaffold for diverse pharmacological interactions.
This technical guide aims to provide a comprehensive overview of the known physical and chemical properties of Trigonothyrin b and to present plausible experimental methodologies and potential biological signaling pathways for this class of compounds.
Physical and Chemical Properties
The known and predicted properties of Trigonothyrin b are summarized in the table below. This data is primarily derived from computational predictions available through public chemical databases.
| Property | Value | Source |
| Molecular Formula | C36H40O10 | PubChem[1] |
| Molecular Weight | 632.7 g/mol | PubChem[1] |
| Monoisotopic Mass | 632.26215 Da | PubChem[1] |
| Predicted XlogP | 4.4 | PubChem[1] |
| Predicted Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Predicted Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Predicted Rotatable Bond Count | 5 | PubChem[1] |
| Predicted Topological Polar Surface Area | 141 Ų | PubChem[1] |
| Predicted Heavy Atom Count | 46 | PubChem[1] |
| Predicted Formal Charge | 0 | PubChem[1] |
| Predicted Complexity | 1480 | PubChem[1] |
Experimental Protocols
The following sections detail hypothetical but standard experimental protocols for the isolation, purification, and characterization of a novel Trigonothyrin compound, such as "this compound," from a natural source.
Isolation and Purification Workflow
The isolation of a novel natural product typically involves a multi-step process to separate the compound of interest from a complex mixture of other metabolites.
References
- 1. PubChemLite - Trigonothyrin b (C36H40O10) [pubchemlite.lcsb.uni.lu]
- 2. Revisiting Trigonella foenum-graecum L.: Pharmacology and Therapeutic Potentialities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active constituent of Trigonella foenum gracum as Antidibetic | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. interesjournals.org [interesjournals.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. scispace.com [scispace.com]
Spectral Data Analysis of Novel Fungal Metabolites: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data acquisition and analysis process for novel fungal secondary metabolites, using a hypothetical compound, "Trigonothyrin C," as a case study. While specific data for a compound of this name is not publicly available, this document outlines the standard methodologies and data presentation formats employed in natural product chemistry for the elucidation of new chemical entities.
Introduction
The discovery of novel secondary metabolites from fungal sources, such as those from the genus Trichoderma, is a critical component of drug discovery and development.[1][2][3][4] The structural elucidation of these new compounds relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide details the typical experimental protocols and data interpretation workflows involved in this process.
Experimental Protocols
The isolation and structural characterization of a novel compound like this compound involves a series of standardized experimental procedures.
Fermentation and Extraction
Fungal strains, such as Trichoderma harzianum, are cultured in a suitable medium to encourage the production of secondary metabolites.[4] The fungal biomass and/or the culture broth are then extracted using organic solvents to isolate the crude mixture of compounds.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of a pure fungal metabolite.
Spectroscopic Analysis
Once a pure compound is obtained, its structure is determined using a suite of spectroscopic methods.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
NMR Spectroscopy: A series of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.
Spectral Data Presentation for this compound (Hypothetical)
The following tables represent a typical format for the presentation of spectral data for a novel compound.
Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ | Electrospray Ionization |
| High-Resolution MS (m/z) | [M+H]⁺ calculated: 456.2345, found: 456.2348 | Suggests a specific molecular formula |
| Molecular Formula | C₂₅H₃₃NO₆ | Determined from HR-MS |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δc) | DEPT-135 | HMBC Correlations (¹H to ¹³C) |
| 1 | 172.5 | C | H-2, H-3 |
| 2 | 52.8 | CH | H-3, H-4 |
| 3 | 35.1 | CH₂ | H-2, H-4 |
| 4 | 128.9 | CH | H-5, H-6 |
| 5 | 135.2 | C | H-4, H-6 |
| ... | ... | ... | ... |
¹H NMR Spectral Data (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) | COSY Correlations |
| 2 | 3.15 | dd | 8.5, 4.2 | H-3 |
| 3a | 1.89 | m | H-2, H-3b | |
| 3b | 2.05 | m | H-2, H-3a | |
| 4 | 5.67 | d | 9.8 | H-5 |
| 6 | 7.21 | d | 8.1 | H-7 |
| ... | ... | ... | ... | ... |
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 | Broad | O-H stretch |
| 2950 | Strong | C-H stretch |
| 1735 | Strong | C=O (Ester) |
| 1650 | Medium | C=C stretch |
| 1240 | Strong | C-O stretch |
Structure Elucidation Workflow
The process of assembling the final chemical structure from the spectral data follows a logical progression.
Caption: Logical workflow for determining the chemical structure.
Conclusion
The combination of mass spectrometry, one- and two-dimensional NMR spectroscopy, and infrared spectroscopy provides the necessary information to unambiguously determine the structure of novel fungal metabolites like the hypothetical this compound. The systematic application of these techniques, coupled with careful data interpretation, is fundamental to the advancement of natural product-based drug discovery. While the specific data for "this compound" remains elusive, the principles and methodologies outlined in this guide are universally applicable to the structural elucidation of new chemical entities from fungal sources.
References
Potential biological activities of Trigonothyrin C
- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pinocembrin: a novel natural compound with versatile pharmacological and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Trigonothyrin C" remains undocumented in the current scientific literature, this technical guide provides an in-depth review of a closely related and extensively studied class of natural products: the harziane diterpenoids. These intricate molecules, primarily isolated from the fungus Trichoderma harzianum, have garnered significant interest within the scientific community due to their unique chemical architectures and promising biological activities. This document serves as a comprehensive resource, detailing their chemical structures, biological effects, and the experimental methodologies employed in their study.
Trichoderma harzianum is a well-known biocontrol agent in agriculture and a prolific producer of a diverse array of secondary metabolites, including a significant number of terpenoids.[1][2] Among these, the harziane diterpenoids are distinguished by their complex 6/5/7/4 carbocyclic scaffold.[3] The discovery of new harziane diterpenoids continues to expand the structural diversity of this class of compounds and provides a foundation for the development of novel therapeutic agents.[4][5]
Chemical Structures and Biological Activities of Harziane Diterpenoids
A variety of harziane diterpenoids have been isolated and characterized from Trichoderma harzianum. These compounds exhibit a range of biological activities, including antibacterial, antifungal, cytotoxic, and phytotoxic effects. The structural diversity within this class contributes to their varied biological profiles.
Table 1: Biological Activities of Selected Harziane Diterpenoids
| Compound Name | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Harziaderma A | Trichoderma harzianum | Antibacterial against Bacillus cereus | Not specified | [4] |
| Harzianone G | Trichoderma harzianum | Antibacterial against Bacillus cereus | Not specified | [4] |
| Revised Furanharzianone B | Trichoderma harzianum | Moderate inhibition of NO generation in LPS-treated RAW 264.7 cells | Not specified | [4] |
| 3R-hydroxy-9R,10R-dihydroharzianone | Trichoderma harzianum X-5 | Inhibitory activity against Chattonella marina | IC₅₀: 7.0 µg/mL | [6] |
| Trichodermanin C | Trichoderma harzianum OUPS-111D-4 | Cytotoxic against P388, HL-60, and L1210 cell lines | IC₅₀: 7.9 µM (P388), 6.8 µM (HL-60), 7.6 µM (L1210) | [6] |
| Harzianones A–D and Harziane | Trichoderma harzianum XS 20,090,075 | Phytotoxic, inhibiting germination of amaranth (B1665344) and lettuce seeds | At 200 ppm | [6] |
| Harzianone | Trichoderma longibrachiatum | Antibacterial against Escherichia coli and Staphylococcus aureus | Inhibition zones of 8.3 mm and 7.0 mm, respectively (at 30 µ g/disk ) | [6] |
Experimental Protocols
The isolation and characterization of harziane diterpenoids, along with the evaluation of their biological activities, involve a series of detailed experimental procedures.
Isolation and Purification of Harziane Diterpenoids
A general workflow for the isolation of these compounds from Trichoderma harzianum is depicted below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Overview of harziane diterpenoids: discovery, bioactivity, total synthesis and biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Collection - Diterpenoids with Antibacterial Activities from the Fungus Trichoderma harzianum - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Isolation and Characterization of Trigonothyrin C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a complete laboratory synthesis of Trigonothyrin C has not been reported. The following protocols detail the isolation and characterization of this compound from its natural fungal source, Trichoderma species. The quantitative data presented is illustrative to guide researchers in their experimental design and data logging.
Introduction
This compound is a secondary metabolite produced by fungi of the genus Trichoderma. Species of Trichoderma are well-known for producing a diverse array of bioactive compounds with potential applications in medicine and agriculture. This document provides detailed protocols for the isolation, purification, and characterization of this compound for research and drug development purposes.
Experimental Protocols
1. Fungal Cultivation and Extraction of Crude Metabolites
This protocol describes the cultivation of a hypothetical Trichoderma species and the subsequent extraction of the crude secondary metabolite mixture containing this compound.
-
Materials:
-
Pure culture of Trichoderma sp.
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Erlenmeyer flasks (2 L)
-
Incubator shaker
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Sterile water
-
-
Procedure:
-
Inoculate the Trichoderma sp. onto PDA plates and incubate at 28°C for 7 days to obtain a mature fungal culture.
-
Prepare a spore suspension by adding 10 mL of sterile water to the mature PDA plate and gently scraping the surface with a sterile loop.
-
Use the spore suspension to inoculate 1 L of PDB in a 2 L Erlenmeyer flask.
-
Incubate the liquid culture at 28°C for 14-21 days in a shaker at 150 rpm.
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Extract the culture broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Chromatographic Purification of this compound
This protocol outlines the purification of this compound from the crude extract using column chromatography.
-
Materials:
-
Crude extract from Trichoderma sp.
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Hexane (B92381), Ethyl acetate (EtOAc), Methanol (MeOH) - HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm and 365 nm)
-
Staining reagent (e.g., vanillin-sulfuric acid)
-
Fraction collector
-
Rotary evaporator
-
-
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions of 10-20 mL using a fraction collector.
-
Monitor the separation by TLC analysis of the collected fractions. Spot the fractions on a TLC plate, develop with an appropriate solvent system (e.g., hexane:EtOAc, 7:3), and visualize under a UV lamp and/or by staining.
-
Combine the fractions containing the compound of interest (this compound) based on the TLC profiles.
-
Concentrate the combined fractions using a rotary evaporator to yield purified this compound.
-
If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).
-
Data Presentation
The following table presents illustrative quantitative data that a researcher might obtain during the isolation and characterization of this compound.
| Parameter | Illustrative Value | Method of Analysis |
| Fungal Culture Volume | 10 L | Direct Measurement |
| Crude Extract Yield | 2.5 g | Gravimetric Analysis |
| Purified this compound Yield | 15 mg | Gravimetric Analysis |
| Purity | >98% | HPLC-UV/Vis |
| Molecular Weight | 350.4 g/mol | High-Resolution Mass Spectrometry (HR-MS) |
| UV-Vis λmax | 220, 280 nm | UV-Vis Spectroscopy |
| Key NMR Signals (¹H NMR) | δ 7.2, 5.8, 3.5 ppm | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Key NMR Signals (¹³C NMR) | δ 170, 145, 60 ppm | Nuclear Magnetic Resonance (NMR) Spectroscopy |
Mandatory Visualization
Application Notes and Protocols for the Detection of Trigonothyrin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonothyrin C is a novel secondary metabolite with significant potential in drug development due to its hypothesized biological activities. Accurate and sensitive detection and quantification of this compound are crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the analysis of this compound using state-of-the-art analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are adapted from established and validated methods for similar analytes, such as thyroid hormones and other natural products, ensuring robustness and reliability.
Analytical Techniques
A summary of recommended analytical techniques for the detection and quantification of this compound is provided below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.
| Technique | Principle | Key Advantages | Typical Performance |
| RP-HPLC-UV | Separation based on polarity using a reversed-phase column with detection by UV absorbance. | Simple, robust, and cost-effective for routine analysis and quality control. | LOD: ~5 ng/mL, LOQ: ~50 ng/mL.[1] |
| LC-MS/MS | High-resolution separation by LC coupled with highly selective and sensitive detection by tandem mass spectrometry. | Gold standard for bioanalysis due to high sensitivity and specificity, enabling analysis in complex matrices like serum. | LOD: 0.05 - 18 pg, LOQ: 0.10 - 50 pg.[2][3][4] |
Experimental Protocols
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This protocol is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
1. Instrumentation and Materials
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic acid.
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: 10-90% B (linear gradient)
-
20-25 min: 90% B (isocratic)
-
25-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-280 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer to a volumetric flask.
-
Add methanol to about 70% of the volume, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in biological matrices such as serum or plasma.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization - ESI source).
-
Reversed-phase C18 or Biphenyl column suitable for LC-MS (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[5]
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of this compound.
2. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient is typically used to ensure high throughput.
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B (isocratic wash)
-
4.0-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (to be optimized for this compound):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
-
Multiple Reaction Monitoring (MRM): Determine the precursor ion ([M+H]⁺ or [M-H]⁻) and the most abundant product ions for this compound and the IS.
-
Collision Energy and other source parameters: Optimize for maximum signal intensity.
-
3. Sample Preparation (Protein Precipitation for Serum/Plasma)
-
To 100 µL of serum/plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
4. Data Analysis
-
Quantify this compound using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared in the same biological matrix.
Hypothetical Signaling Pathways and Experimental Workflows
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, based on common pathways affected by bioactive natural products, and the general experimental workflow for its analysis.
Caption: Hypothetical signaling pathway for this compound.
Caption: General experimental workflow for this compound analysis.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the analytical detection and quantification of this compound. The HPLC method is well-suited for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. Researchers are encouraged to optimize these methods for their specific instrumentation and sample types to achieve the best possible results. The hypothetical signaling pathway provides a starting point for investigating the mechanism of action of this promising new compound.
References
- 1. A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope dilution-gas chromatography/mass spectrometry and liquid chromatography/electrospray ionization-tandem mass spectrometry for the determination of triiodo-L-thyronine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral LC-MS/MS method for the discrimination of triiodothyronine enantiomers on a crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. it.restek.com [it.restek.com]
Application Note: Quantitative Analysis of Trigonelline by High-Performance Liquid Chromatography
Introduction
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of trigonelline (B31793). It is important to note that the initial request specified "Trigonothyrin C"; however, no scientific literature or chemical database references to a compound with this name could be found. It is presumed that the intended analyte was trigonelline , a well-documented alkaloid with significant interest in pharmaceutical and nutraceutical research due to its various biological activities, including potential antidiabetic and neuroprotective effects.[1][2] Trigonelline is naturally found in a variety of plants, most notably in fenugreek (Trigonella foenum-graecum) and coffee.[2][3]
This document provides comprehensive protocols for sample preparation and HPLC analysis suitable for researchers, scientists, and professionals in drug development. The method described herein has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][4][5]
Principle of the Method
The method employs RP-HPLC with a C18 or a similar stationary phase to separate trigonelline from other components in the sample matrix.[6][7] The separation is achieved based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. Detection is typically performed using a photodiode array (PDA) or a UV-Vis detector at the maximum absorbance wavelength of trigonelline, which is approximately 264-267 nm.[1][4] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a trigonelline standard.
I. Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV-Vis detector is required.
Table 1: HPLC Instrumentation and Operating Conditions
| Parameter | Condition 1 (General Purpose) | Condition 2 (Alternative) |
| HPLC System | Agilent 1260 Infinity II or equivalent | Jasco HPLC system or equivalent[1] |
| Column | Phenomenex Luna C18 (2) (250 x 4.6 mm, 5 µm) or equivalent | Cosmosil CN-MS (250 x 4.6 mm)[1] |
| Mobile Phase | Acetonitrile: 0.032 M Ammonium (B1175870) Acetate (55:40, v/v)[8] | Methanol: Distilled Water (95:5, v/v), pH adjusted to 3.5 with HCl[1][4] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[1] |
| Column Temperature | 35 °C | Ambient (27 ± 1 °C)[1] |
| Detection Wavelength | 264 nm | 267 nm[1] |
| Injection Volume | 20 µL | 20 µL[1] |
| Run Time | Approximately 10 minutes | Approximately 15 minutes |
Preparation of Reagents and Standards
-
Reagents: HPLC grade acetonitrile, methanol, ammonium acetate, hydrochloric acid, and purified water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of trigonelline reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 100 ng/mL to 8000 ng/mL.[1][4]
Sample Preparation
The sample preparation protocol will vary depending on the matrix.
-
Powdered Samples: Accurately weigh 1 g of the homogenized powder and transfer it to a conical flask. Add 10 mL of methanol.[1]
-
Syrup Samples: Mix 1 mL of syrup with 9 mL of methanol.[1]
-
Extraction: Vortex the mixture for 60 seconds and then place it on a rotary shaker at 150 rpm for 12 hours to ensure complete extraction.[1]
-
Filtration/Centrifugation: For powdered samples, filter the extract through a Whatman No. 1 filter paper. For syrup samples, centrifuge the mixture at 3000 rpm for 10 minutes.[1]
-
Final Preparation: Transfer the supernatant or filtrate to a clean vial. If necessary, dilute the sample with the mobile phase to bring the concentration of trigonelline within the linear range of the calibration curve. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
For the analysis of endogenous compounds in biological matrices, specialized extraction techniques such as solid-phase extraction (SPE) or protein precipitation are often required to remove interfering substances.[2][9]
-
Protein Precipitation: To 200 µL of plasma, add 600 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
II. Data Presentation and Method Validation
The developed HPLC method should be validated as per ICH guidelines to ensure its suitability for its intended purpose.[1][5]
Table 2: Summary of Method Validation Parameters for Trigonelline Quantification
| Parameter | Result |
| Linearity Range | 100.00 to 8000.00 ng/mL[1][4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 5.00 ng/mL[1][4] |
| Limit of Quantification (LOQ) | 50.00 ng/mL[1][4] |
| Accuracy (% Recovery) | 98% - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank or placebo |
| Robustness | Unaffected by minor changes in method parameters |
III. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of trigonelline from a sample.
Caption: Workflow for Trigonelline Quantification by HPLC.
Conclusion
The HPLC method detailed in this application note is simple, sensitive, accurate, and reproducible for the quantification of trigonelline in various samples.[1][4] This protocol can be readily implemented in quality control laboratories for the standardization of herbal formulations and for pharmacokinetic studies in drug development. The provided validation parameters confirm the reliability of the method.
References
- 1. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trigonelline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Terrestrin C | C30H26O8 | CID 101743853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of HPLC Method for Quantification of Sinigrin from Raphanus sativus Roots and Evaluation of Its Anticancer Potential [mdpi.com]
- 6. 3,5,5-Triiodothyronine | C15H14I3NO4 | CID 66684561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - Trigonothyrin b (C36H40O10) [pubchemlite.lcsb.uni.lu]
- 8. Trigonelline is an NAD+ precursor that improves muscle function during ageing and is reduced in human sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Analysis of Trigonothyrin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trigonothyrin C is a member of the daphnane (B1241135) diterpenoids, a class of complex natural products predominantly found in the plant genus Trigonostemon (family Euphorbiaceae).[1][2][3][4] These compounds have garnered significant interest due to their diverse and potent biological activities, including cytotoxic, anti-HIV, and anti-inflammatory properties.[5][6][7] The structural complexity and presence of multiple isomers of daphnane diterpenoids necessitate a highly sensitive and selective analytical method for their identification and quantification in biological matrices.[5][6][8] This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines the extraction of this compound from the dried and powdered plant material of a Trigonostemon species.
-
Materials:
-
Dried, powdered plant material
-
Methanol (B129727) (MeOH), HPLC grade
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
n-hexane, HPLC grade
-
Water (H₂O), HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Macerate 10 g of the powdered plant material in 100 mL of methanol at room temperature for 24 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield the crude methanol extract.
-
Suspend the crude extract in 50 mL of water and partition successively with n-hexane (3 x 50 mL) and ethyl acetate (3 x 50 mL).
-
Combine the ethyl acetate fractions and evaporate to dryness. This fraction is enriched with diterpenoids.
-
For further purification, subject the ethyl acetate fraction to Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Dissolve the dried ethyl acetate extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with 10 mL of a water-methanol gradient to remove impurities.
-
Elute the daphnane diterpenoid fraction with 100% methanol.
-
-
Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of methanol for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or Orbitrap mass spectrometer.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow:
-
Desolvation Gas (N₂): 800 L/hr.
-
Cone Gas (N₂): 50 L/hr.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification and full scan MS/MS for structural confirmation.
-
Data Presentation
Table 1: Hypothetical MRM Transitions and Optimized MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) | Product Ion 2 (m/z) | CE (eV) |
| This compound | 633.27 | 359.15 | 25 | 341.14 | 30 |
| Internal Standard | 639.30 | 365.17 | 25 | 347.16 | 30 |
CE: Collision Energy
Table 2: Hypothetical Quantitative Performance Data for this compound Analysis
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| LLOQ (ng/mL) | 1.0 |
| Accuracy (%) | 95 - 105 |
| Precision (%RSD) | < 10 |
| Recovery (%) | 85 - 95 |
LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation
Mandatory Visualization
Caption: Experimental workflow for the extraction and LC-MS/MS analysis of this compound.
Signaling Pathways and Logical Relationships
Daphnane diterpenoids, including hypothetically this compound, are known for their cytotoxic effects, often leading to apoptosis. The fragmentation pattern in MS/MS analysis follows a logical pathway that aids in structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of Plants from the Genus Trigonostemon | Scilit [scilit.com]
- 3. Chemical constituents of plants from the genus Trigonostemon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trigonostemon species in south China: Insights on its chemical constituents towards pharmacological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isomer differentiation of daphnane diterpenoids using liquid chromatography-mass spectrometry | EurekAlert! [eurekalert.org]
- 6. mdpi.com [mdpi.com]
- 7. Rapid isolation of cytotoxic daphnane diterpenoids from Daphne altaica Pall. using MS-DIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-based Assays to Evaluate Trigonothyrin C Activity
Introduction
Trigonothyrin C is a novel natural product with a chemical structure suggesting potential therapeutic activities. Preliminary characterization of such compounds requires robust and reproducible cell-based assays to elucidate their biological effects and mechanism of action. These application notes provide detailed protocols for assessing the anticancer and anti-inflammatory properties of this compound, offering researchers a comprehensive guide to its initial biological evaluation. Cell-based assays are crucial in drug discovery as they provide a biologically relevant context to study a compound's effect on cellular processes like viability, toxicity, and signaling pathway modulation.[1][2][3]
Application Note 1: Assessment of Anticancer Activity
This section outlines key cell-based assays to determine the potential of this compound as an anticancer agent. The assays will evaluate its effects on cancer cell viability, migration, and apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.
Data Presentation:
| Concentration (µM) | Cell Viability (%) (MCF-7) | Cell Viability (%) (A549) |
| 0.1 | 98.5 ± 4.2 | 99.1 ± 3.8 |
| 1 | 85.3 ± 5.1 | 90.7 ± 4.5 |
| 10 | 52.1 ± 3.9 | 65.2 ± 3.1 |
| 50 | 21.7 ± 2.8 | 30.8 ± 2.5 |
| 100 | 8.9 ± 1.5 | 15.4 ± 1.9 |
| IC₅₀ (µM) | 9.8 | 18.5 |
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on cancer cell migration, a key process in metastasis.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a "wound" in the cell monolayer by scraping with a sterile 200 µL pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and replace the medium with a fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µM).
-
Image Acquisition: Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Data Presentation:
| Concentration (µM) | Wound Closure (%) at 24h |
| 0 (Control) | 95.2 ± 5.6 |
| 1 | 70.1 ± 6.3 |
| 5 | 45.8 ± 4.9 |
| 10 | 22.3 ± 3.1 |
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound as described in the MTT assay protocol.
-
Reagent Addition: After the desired incubation period (e.g., 24 hours), add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells and incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay).
Data Presentation:
| Concentration (µM) | Caspase-3/7 Activity (RLU) |
| 0 (Control) | 15,234 ± 1,287 |
| 1 | 25,876 ± 2,145 |
| 10 | 89,453 ± 7,890 |
| 50 | 154,321 ± 12,543 |
Visualization of Experimental Workflow:
Application Note 2: Assessment of Anti-inflammatory Activity
This section details protocols to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Experimental Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a standard curve and express it as a percentage of the LPS-stimulated control.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + this compound (1 µM) | 38.5 ± 3.1 | 15.9 |
| LPS + this compound (10 µM) | 20.1 ± 2.5 | 56.1 |
| LPS + this compound (50 µM) | 8.7 ± 1.2 | 81.0 |
Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA
This protocol measures the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat RAW 264.7 cells with this compound and LPS as described in the NO production assay.
-
Supernatant Collection: After 24 hours of incubation, collect the culture supernatants and centrifuge to remove cell debris.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Calculate the cytokine concentrations from the standard curve and express them as a percentage of the LPS-stimulated control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 15 | 30 ± 10 |
| LPS (1 µg/mL) | 3500 ± 250 | 2800 ± 200 |
| LPS + this compound (1 µM) | 2800 ± 210 | 2100 ± 180 |
| LPS + this compound (10 µM) | 1500 ± 150 | 1200 ± 110 |
| LPS + this compound (50 µM) | 700 ± 80 | 500 ± 60 |
Visualization of Experimental Workflow and a Hypothetical Signaling Pathway:
References
Application Notes and Protocols for Testing Trigonothyrin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonothyrin C, a novel natural compound, has emerged as a potential candidate for further investigation due to its unique chemical structure. As with any new compound intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical first step.[1][2] These application notes provide a comprehensive set of protocols for assessing the cytotoxicity of this compound in various cell lines. The described assays are standard, validated methods for determining a compound's effect on cell viability and for elucidating the potential mechanisms of cell death, such as apoptosis.[3][4]
The following protocols are designed to guide researchers in generating robust and reproducible data on the cytotoxic effects of this compound. The methodologies cover initial screening to determine the concentration-dependent effects on cell viability and subsequent assays to explore the induction of apoptosis.
Primary Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a reliable method for initial screening of the cytotoxic potential of natural compounds.[1][3]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell line (e.g., MCF-7, A549, HeLa) in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Data Presentation: Hypothetical Dose-Response of this compound
The following table summarizes hypothetical data from an MTT assay, illustrating the dose-dependent cytotoxic effect of this compound on a generic cancer cell line after 48 hours of treatment.
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.215 | 0.079 | 97.2 |
| 1 | 1.050 | 0.065 | 84.0 |
| 10 | 0.625 | 0.045 | 50.0 |
| 50 | 0.250 | 0.030 | 20.0 |
| 100 | 0.125 | 0.021 | 10.0 |
Secondary Assay: Apoptosis Detection
Should the primary screening indicate significant cytotoxicity, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[5] Assays to detect apoptosis include monitoring the activation of caspases, key enzymes in the apoptotic cascade, and the externalization of phosphatidylserine (B164497) using Annexin V staining.[4]
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as described for the MTT assay, using concentrations of this compound around the determined IC50 value.
-
It is advisable to use a time course (e.g., 6, 12, 24 hours) to capture the peak of caspase activity.
-
-
Caspase-3/7 Assay:
-
Utilize a commercially available Caspase-Glo® 3/7 Assay kit (or similar).
-
After the treatment period, equilibrate the 96-well plate and the assay reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis:
-
Normalize the luminescence readings to the number of cells (can be done in a parallel plate using a viability assay).
-
Express the results as a fold change in caspase activity compared to the vehicle control.
-
Visualization of Experimental Workflow and Signaling Pathway
To facilitate a clear understanding of the experimental process and potential underlying mechanisms, the following diagrams are provided.
Conclusion
These protocols provide a foundational framework for the cytotoxic evaluation of this compound. The MTT assay serves as a robust initial screening tool, while the caspase activity assay offers insight into a potential apoptotic mechanism of action. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued development of this compound as a potential therapeutic agent. Further investigations may include additional apoptosis markers, cell cycle analysis, and in vivo studies to build a comprehensive toxicological and pharmacological profile.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis in human stomach cancer cells by green tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Trigonothyrin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonothyrin C is a novel synthetic compound with potential antimicrobial properties. These application notes provide a comprehensive guide for the initial antimicrobial screening of this compound, including detailed protocols for determining its inhibitory and bactericidal activity against common pathogens, as well as preliminary cytotoxicity evaluation. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[1][2][3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Organism | Strain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 0.5 |
| Escherichia coli | ATCC 25922 | 32 | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | 1 |
| Candida albicans | ATCC 90028 | >128 | 1 |
Note: The above data is hypothetical and for illustrative purposes only.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Escherichia coli | ATCC 25922 | 32 | 128 | 4 | Bacteriostatic |
Note: The above data is hypothetical and for illustrative purposes only. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.
Table 3: Cytotoxicity of this compound (BALB/c 3T3 NRU Assay)
| IC50 (µg/mL) | |
| This compound | 150 |
| Positive Control (Sodium Lauryl Sulfate) | 10 |
Note: The above data is hypothetical and for illustrative purposes only.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol follows the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[2][3]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Sterile diluent (e.g., saline or broth).
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve final concentrations ranging from 128 µg/mL to 0.25 µg/mL.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Prepare a separate set of dilutions for the positive control antibiotic.
-
-
Prepare Inoculum:
-
From a fresh culture (18-24 hours), suspend several colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
-
Inoculation:
-
Add the standardized inoculum to each well (except the sterility control) of the microtiter plate containing the serially diluted this compound and controls.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
MIC plate from the previous experiment.
-
Sterile Mueller-Hinton Agar (MHA) plates.
-
Sterile micropipettes and tips.
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, and from the growth control well, aspirate a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a labeled section of an MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
The MBC is the lowest concentration of this compound that results in no bacterial growth on the MHA plate, or a colony count that represents a ≥99.9% kill of the initial inoculum.
-
Cytotoxicity Assay using BALB/c 3T3 Neutral Red Uptake (NRU)
This protocol is based on the ICCVAM recommended protocol for in vitro basal cytotoxicity testing.[6]
Objective: To assess the in vitro cytotoxicity of this compound on a mammalian cell line.
Materials:
-
BALB/c 3T3 fibroblasts.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution.
-
96-well cell culture plates.
-
Neutral Red solution.
-
Destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water).
-
Plate reader (540 nm).
Procedure:
-
Cell Seeding:
-
Seed BALB/c 3T3 cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment and incubate for 24 hours.
-
-
Compound Exposure:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control and positive control (e.g., sodium lauryl sulfate) wells.
-
Incubate for a specified exposure time (e.g., 24 or 48 hours).
-
-
Neutral Red Uptake:
-
After the exposure period, wash the cells and incubate them with a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.[6]
-
After incubation with the dye, wash the cells to remove any unincorporated dye.
-
-
Dye Extraction and Measurement:
-
Add the destain solution to each well to extract the dye from the cells.
-
Measure the absorbance of the extracted dye using a plate reader at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: Experimental workflow for antimicrobial screening of a novel compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) protocol.
References
Application of Trigonothyrin C in Bioactivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trigonothyrin C is a daphnane-type diterpenoid, a class of natural products known for a wide range of biological activities. Isolated from plant species of the Trigonostemon genus, such as Trigonostemon thyrsoideum and Trigonostemon chinensis, this compound has emerged as a compound of interest for further investigation in drug discovery and development. This document provides an overview of its known bioactivities, quantitative data, and detailed protocols for relevant bioassays.
Summary of Bioactivities
This compound has demonstrated notable activity in two key areas: antiviral and anti-cancer research. Specifically, it has been shown to inhibit the replication of the Human Immunodeficiency Virus (HIV-1) and to suppress the activity of MET tyrosine kinase, a receptor often dysregulated in various cancers.
Data Presentation
The following tables summarize the quantitative data associated with the bioactivities of this compound.
| Bioactivity | Assay Details | Cell Line | Metric | Value | Reference |
| Anti-HIV Activity | Inhibition of HIV-1 cytopathic effects | C8166 | EC50 | 2.19 µg/mL | [1] |
| Anti-Cancer Activity | Inhibition of MET tyrosine kinase | N/A (Biochemical Assay) | IC50 | 2 µM | [2] |
Table 1: Quantitative Bioactivity Data for this compound
Experimental Protocols
The following are detailed protocols representative of the methodologies used to assess the bioactivities of this compound.
Protocol 1: Anti-HIV-1 Activity Assay (Syncytium Formation Assay)
This protocol outlines the procedure for evaluating the ability of this compound to inhibit the cytopathic effects of HIV-1 in the C8166 T-cell line. The formation of syncytia (large, multinucleated cells) is a characteristic effect of HIV infection in this cell line.
Materials:
-
This compound
-
C8166 cells (human T-cell line)
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
Inverted microscope
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) for cytotoxicity assessment (optional)
Procedure:
-
Cell Preparation: Culture C8166 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator. Cells should be in the logarithmic growth phase.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Assay Setup:
-
Seed C8166 cells into a 96-well plate at a density of 1 x 10^5 cells/mL in a volume of 100 µL per well.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Include control wells: cells only (negative control), cells with virus (positive control), and cells with a known anti-HIV drug (e.g., AZT).
-
-
Infection: Add 50 µL of a diluted HIV-1 stock to the wells containing cells and the test compound. The amount of virus should be optimized to cause significant syncytium formation within 3-4 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
Data Collection:
-
Observe the formation of syncytia in each well using an inverted microscope.
-
Count the number of syncytia in each well.
-
The percentage of inhibition is calculated as: [1 - (Number of syncytia in treated wells / Number of syncytia in positive control wells)] x 100.
-
-
EC50 Determination: The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol 2: MET Tyrosine Kinase Inhibition Assay (Biochemical Assay)
This protocol describes an in vitro biochemical assay to measure the direct inhibitory effect of this compound on the enzymatic activity of MET tyrosine kinase.
Materials:
-
This compound
-
Recombinant human MET kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.
-
Assay Setup (in a 384-well plate):
-
Add 1 µL of the diluted this compound or control (DMSO) to each well.
-
Add 2 µL of MET kinase solution.
-
Add 2 µL of a mixture of the substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Signal Detection (using ADP-Glo™ Kit):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Collection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
IC50 Determination: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: MET Tyrosine Kinase Signaling Pathway and Inhibition by this compound.
Experimental Workflows
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Trigonothyrin C Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Trigonothyrin C from fungal cultures. The guidance provided is based on established principles for optimizing the production of fungal secondary metabolites, particularly polyketides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield enhancement important?
A1: this compound is a fungal secondary metabolite, likely belonging to the polyketide class of compounds. Polyketides are known for their diverse biological activities, making them a rich source for drug discovery.[1][2] Enhancing the production yield of this compound is crucial for enabling robust preclinical and clinical studies, and for developing a commercially viable production process.
Q2: My fungal culture is growing well, but the yield of this compound is low. What are the initial steps for troubleshooting?
A2: Low yield despite good biomass production is a common challenge in fungal fermentation.[3] The initial troubleshooting steps should focus on the culture conditions. This includes verifying the composition of the culture medium, ensuring the pH is optimal throughout the fermentation, and confirming that the incubation temperature and aeration are suitable for secondary metabolite production, which may differ from the optimal conditions for vegetative growth. It is also important to ensure that the culture is not contaminated.
Q3: How does the choice of fungal strain impact this compound production?
A3: The genetic background of the producing fungal strain is a primary determinant of its metabolic output. Different wild-type isolates of the same species can exhibit significant variations in their ability to produce specific secondary metabolites. Furthermore, repeated subculturing can lead to strain degeneration and reduced productivity. A systematic strain improvement program, involving techniques like random mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing variants, can be highly effective.[3]
Q4: Can the composition of the culture medium be tailored to specifically enhance this compound production?
A4: Absolutely. The type and concentration of carbon and nitrogen sources are critical factors influencing the biosynthesis of polyketides.[4][5][6] For example, slowly metabolized carbon sources may be more favorable for secondary metabolite production than rapidly consumed sugars like glucose. Similarly, the nitrogen source can regulate the expression of biosynthetic gene clusters. A systematic optimization of the C:N ratio is often a key step in improving yield. The "One Strain Many Compounds" (OSMAC) approach, which involves systematically altering culture parameters, can be employed to identify optimal media compositions.[6]
Q5: What is the role of precursor supplementation in boosting this compound yield?
A5: Polyketide biosynthesis utilizes specific starter and extender units, typically acetyl-CoA and malonyl-CoA.[7] Supplementing the culture medium with precursors that can be readily converted into these building blocks may enhance the yield of this compound. For instance, the addition of acetate, malonate, or specific amino acids that can be catabolized to these precursors could be beneficial. However, high concentrations of precursors can also be inhibitory, so a dose-response study is recommended.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during this compound production.
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Culture Medium | Systematically evaluate different basal media (e.g., Potato Dextrose Broth, Czapek's Dox Broth).[8] Optimize carbon and nitrogen sources by testing various sugars and nitrogen-containing compounds at different concentrations.[5] Screen for the effect of trace elements and vitamins. |
| Incorrect pH of the Medium | Monitor the pH of the culture throughout the fermentation period. Determine the optimal initial pH and evaluate the need for buffering agents to maintain the pH within the optimal range for production.[5][8] |
| Inappropriate Incubation Temperature | Determine the optimal temperature for this compound production, which may be different from the optimal temperature for fungal growth.[8] Perform a temperature profiling experiment. |
| Inadequate Aeration | Vary the shaking speed (for liquid cultures) or the surface-to-volume ratio to assess the impact of aeration.[9] For bioreactor cultivation, optimize the dissolved oxygen (DO) level. |
| Strain Degeneration | Go back to a cryopreserved stock of the original high-producing strain. If not available, re-isolate the fungus from its natural source or initiate a strain improvement program. |
| Silent Biosynthetic Gene Cluster | The genes responsible for this compound production may not be expressed under standard laboratory conditions.[2] Employ epigenetic modifiers (e.g., histone deacetylase inhibitors) or co-cultivation with other microorganisms to induce gene expression.[7] |
Issue 2: Inconsistent this compound Yields Between Batches
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | Standardize the inoculum preparation procedure. Ensure a consistent age, concentration, and physiological state of the spores or mycelial fragments used for inoculation.[1] |
| Inconsistent Media Preparation | Prepare all media components from the same lot of chemicals, if possible. Double-check all calculations and measurements. Ensure consistent sterilization procedures. |
| Fluctuations in Environmental Conditions | Use calibrated equipment to monitor and control temperature, pH, and agitation. Ensure consistent incubation conditions for all batches. |
| Genetic Instability of the Fungal Strain | Periodically re-streak the culture from a frozen stock to maintain genetic homogeneity. |
Experimental Protocols
Protocol 1: Optimization of Media Composition using a Fractional Factorial Design
This protocol outlines a systematic approach to screen for the most influential media components affecting this compound production.
-
Factor Selection: Identify key media components to investigate (e.g., carbon source concentration, nitrogen source concentration, C:N ratio, phosphate (B84403) concentration, specific trace elements).
-
Level Definition: For each factor, define a high (+) and a low (-) level.
-
Experimental Design: Use a fractional factorial design (e.g., a 2^(k-p) design) to reduce the number of experiments while still allowing for the estimation of main effects.
-
Experiment Execution: Prepare and inoculate the fungal cultures according to the experimental design matrix.
-
Data Collection: After a fixed incubation period, harvest the cultures and quantify the this compound yield and biomass for each experimental run.
-
Data Analysis: Use statistical software to analyze the results, identify the factors with the most significant impact on yield, and determine the direction of the effect.
-
Optimization: Based on the analysis, design a subsequent experiment (e.g., a central composite design) to determine the optimal concentrations of the most significant factors.
Protocol 2: Enhancing this compound Production through Metabolic Engineering
This protocol provides a general workflow for genetically modifying the producing fungus to increase this compound yield.
-
Identify the this compound Biosynthetic Gene Cluster (BGC): Use genome sequencing and bioinformatic tools (e.g., antiSMASH) to identify the polyketide synthase (PKS) gene and other genes in the putative this compound BGC.[6]
-
Overexpress a Pathway-Specific Regulatory Gene: If a regulatory gene (e.g., a transcription factor) is identified within the BGC, clone it into an expression vector with a strong constitutive promoter and transform it into the producing strain.
-
Increase Precursor Supply:
-
Overexpress key enzymes in the acetyl-CoA and malonyl-CoA biosynthetic pathways.[7]
-
Knock out or down-regulate competing pathways that drain these precursors (e.g., fatty acid biosynthesis).
-
-
Heterologous Expression: If genetic manipulation of the native producer is challenging, clone the entire this compound BGC and express it in a well-characterized fungal host system, such as Aspergillus oryzae or Saccharomyces cerevisiae.[3]
Visualizations
Caption: A generalized workflow for improving this compound yield.
References
- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fungal biocontrol agent Coniothyrium minitans: production by solid-state fermentation, application and marketing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional flexibility of a type III polyketide synthase in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]
- 5. An updated catalogue of diverse type II polyketide synthase biosynthetic gene clusters captured from large-scale nucleotide databases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evolutionary Histories of Type III Polyketide Synthases in Fungi [frontiersin.org]
- 7. Induction of Isochromanones by Co-Cultivation of the Marine Fungus Cosmospora sp. and the Phytopathogen Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Biotechnology of Three New Strains of Basidial Fungi as Promising Sources of Biologically Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming solubility issues with Trigonothyrin C
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Trigonothyrin C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase (PTK) inhibitors. Like many compounds in this class, it is characterized by low aqueous solubility, which can present challenges in experimental settings. Its hydrophobic nature requires careful consideration of solvent selection and handling procedures to ensure accurate and reproducible results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in organic solvents like DMSO.[1]
Q3: Why does my this compound precipitate when I dilute the DMSO stock solution in my aqueous experimental medium?
This is a common issue known as "crashing out" and is due to the poor aqueous solubility of this compound.[1] When the DMSO stock is introduced into an aqueous environment, the dramatic change in solvent polarity causes the compound to come out of solution and form a precipitate. To minimize this, it is crucial to use a low final concentration of DMSO (typically under 0.5%) and to ensure rapid and thorough mixing during dilution.[1]
Q4: What are some alternative methods to improve the aqueous solubility of this compound for my experiments?
Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound in aqueous solutions.[2][3][4][5][6][7][8][9] These methods include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[3][6]
-
Micelle Formation: Encapsulating the compound in micelles formed by amphiphilic diblock copolymers.
-
Nanoparticle Formulation: Reducing the particle size to the nanoscale to increase the surface area and dissolution rate.[5][6][10]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[9]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[3][7]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution
Symptoms:
-
Visible solid particles or cloudiness in the final aqueous solution after adding the this compound DMSO stock.
-
Inconsistent or lower-than-expected biological activity in assays.
Possible Causes:
-
The aqueous solubility limit of this compound has been exceeded.
-
Insufficient mixing upon dilution.
-
Final DMSO concentration is too low to maintain solubility at the desired this compound concentration.
Solutions:
| Solution ID | Method | Detailed Protocol | Expected Outcome |
| SOL-001 | Serial Dilution and Vigorous Mixing | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). 2. Perform serial dilutions of the stock solution in your aqueous medium (e.g., cell culture media, buffer). 3. During each dilution step, vortex or mix the solution vigorously and immediately to ensure rapid dispersion of the compound. 4. Keep the final DMSO concentration below 0.5% to minimize solvent toxicity.[1] | Minimized precipitation and a more homogenous solution. |
| SOL-002 | Use of a Co-solvent System | 1. Prepare a stock solution of this compound in a suitable water-miscible organic solvent (e.g., ethanol, isopropanol). 2. Prepare your final aqueous solution containing a small percentage of the same co-solvent. 3. Add the this compound stock solution to the co-solvent-containing aqueous medium with constant stirring. | Improved solubility compared to a purely aqueous system. |
| SOL-003 | Pluronic F-127 Micelle Formulation | 1. Prepare a stock solution of Pluronic F-127 (a biocompatible polymer) in your aqueous medium (e.g., 1% w/v). 2. Add the required amount of this compound (from a DMSO stock) to the Pluronic F-127 solution. 3. Gently agitate the mixture overnight to allow for micelle formation and encapsulation of the compound. | A clear solution with enhanced solubility of this compound. |
Quantitative Solubility Data (Hypothetical for this compound)
The following table provides hypothetical solubility data for this compound in various solvent systems to guide experimental design.
| Solvent System | This compound Concentration (µg/mL) | Observations |
| Water | < 0.1 | Practically insoluble |
| 0.1 M NaOH | < 0.1 | Insoluble |
| Ethanol | 1000 | Soluble |
| Chloroform | 1000 | Soluble |
| DMSO | 50,000 | Readily soluble[1] |
| 1% Pluronic F-127 in Water | 10 | Significantly increased aqueous solubility |
| 10% Ethanol in Water | 5 | Moderately increased aqueous solubility |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of this compound). c. Vortex the solution until the solid is completely dissolved. The solution should be clear. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.[1] When stored at -20°C, the solution is stable for about a month, while at -80°C, it can be stored for up to six months.[1]
Protocol 2: General Workflow for Cell-Based Assays
This protocol outlines a general workflow for using this compound in a cell-based assay, minimizing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. longdom.org [longdom.org]
- 7. wjbphs.com [wjbphs.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Stability of Novel Compounds in Solution
Disclaimer: The compound "Trigonothyrin C" is not found in the public scientific literature. The following guide provides general protocols and troubleshooting advice for assessing the stability of a novel compound, referred to herein as "Compound X," in various solvents. The data presented is illustrative.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of a new compound in different solvents important?
A1: Understanding a compound's stability is crucial for drug development and research. It ensures the integrity of the compound during experimental assays, informs proper storage conditions, and is a critical component of regulatory submissions.[1][2] Solvent choice can significantly impact a compound's degradation rate and pathway.
Q2: What are the common analytical methods for stability testing?
A2: High-Performance Liquid Chromatography (HPLC) is one of the most frequently used techniques due to its high sensitivity and accuracy in separating and quantifying the parent compound and its degradation products.[3] Other methods include Liquid Chromatography-Mass Spectrometry (LC-MS) for identifying degradation products, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information.[3]
Q3: What solvents are typically used in stability studies?
A3: A range of solvents with varying polarities and properties are used. Common choices include aqueous buffers (at different pH values), alcohols (ethanol, methanol), aprotic polar solvents (DMSO, acetonitrile), and less polar solvents (ethyl acetate), depending on the compound's intended use and solubility.[4][5][6]
Q4: What is a forced degradation study?
A4: A forced degradation or stress study exposes a compound to harsh conditions (e.g., high temperature, extreme pH, light, oxidation) to accelerate its degradation. This helps in rapidly identifying potential degradation products and pathways and establishing the stability-indicating nature of the analytical method.[2][3]
Troubleshooting Guide
Q: My compound appears to be rapidly degrading in an aqueous buffer. What should I do?
A:
-
Check the pH: The stability of many compounds is highly pH-dependent. Hydrolysis can be accelerated at acidic or basic pH. Consider performing a pH profile to identify the pH of maximum stability.
-
Control for Temperature: Ensure your samples are being stored at the intended temperature. Degradation rates typically increase with temperature.
-
De-gas the Solvent: If your compound is susceptible to oxidation, dissolved oxygen in the buffer can promote degradation. De-gassing the solvent before use may improve stability.
-
Consider a Different Solvent System: If aqueous stability is inherently poor, you may need to prepare stock solutions in an organic solvent like DMSO or ethanol (B145695) and dilute into the aqueous buffer immediately before use.
Q: I am seeing multiple new peaks in my HPLC chromatogram after incubating my compound. How do I know if these are degradation products?
A:
-
Run a Control Sample: Compare the chromatogram of your incubated sample to a time-zero (T=0) sample and a blank solvent injection. Peaks that appear or grow over time in the incubated sample are likely degradation products.
-
Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, assess the peak purity of your main compound. A decrease in purity over time suggests co-elution with a degradation product.
-
Use Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to elucidate the structures of potential degradation products.[3]
Q: The concentration of my compound seems to be decreasing, but I don't see any degradation peaks. What could be happening?
A:
-
Adsorption to Container: Highly lipophilic or "sticky" compounds can adsorb to the surface of plastic or glass vials, leading to an apparent loss of concentration. Using silanized glass vials or different types of plastic (e.g., polypropylene) may mitigate this.
-
Precipitation: The compound may be precipitating out of solution, especially if a stock solution in an organic solvent is diluted into an aqueous buffer where its solubility is lower. Visually inspect the sample for any precipitate.
-
Formation of Non-UV Active Products: Your degradation products may not have a chromophore that absorbs at the wavelength you are monitoring. Try analyzing at a lower wavelength (e.g., 210 nm) or using a more universal detection method like mass spectrometry or a charged aerosol detector (CAD).
-
Formation of Volatile Degradants: It is possible that a degradation product is volatile and is not being detected by HPLC.
Hypothetical Stability Data for Compound X
The following table summarizes the hypothetical stability of Compound X (10 µM) after 24 hours of incubation in various solvents at 25°C. Stability is assessed by the percentage of the parent compound remaining, as measured by HPLC-UV.
| Solvent System | pH | % Compound X Remaining (24h) | Appearance of Degradation Products |
| Phosphate Buffered Saline (PBS) | 7.4 | 85.2% | Yes, two minor peaks |
| Acetate Buffer | 4.5 | 98.1% | No |
| Hydrochloric Acid (0.1 M) | 1.0 | 45.5% | Yes, one major peak |
| Sodium Hydroxide (0.1 M) | 13.0 | < 5% | Yes, multiple peaks |
| Acetonitrile | N/A | 99.8% | No |
| Dimethyl Sulfoxide (DMSO) | N/A | 99.5% | No |
| 50% Ethanol / 50% Water | N/A | 92.3% | Yes, one minor peak |
Experimental Protocol: Assessing Compound Stability by HPLC
This protocol outlines a general procedure for evaluating the stability of a compound in a specific solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of Compound X and dissolve it in a suitable organic solvent (e.g., DMSO, Acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution into the desired test solvents (e.g., PBS pH 7.4, Acetate Buffer pH 4.5, etc.) to a final working concentration (e.g., 10 µM).
-
Prepare a sufficient volume for all time points.
-
-
Sample Incubation:
-
Divide the working solution for each solvent into separate, appropriately labeled vials for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Store the vials under controlled temperature conditions (e.g., 25°C or 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Sample Analysis by HPLC:
-
At each designated time point, take one vial from each solvent system.
-
If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile) to stop further degradation.
-
Transfer the sample to an HPLC vial.
-
Inject the sample onto a suitable HPLC column (e.g., C18 reverse-phase).
-
Analyze using a stability-indicating HPLC method. The mobile phase composition should be optimized to separate the parent compound from any potential degradation products. Detection is typically performed using a UV detector at the compound's λmax.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound in the chromatogram for each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of compound remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for a typical compound stability experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. globalpharmatek.com [globalpharmatek.com]
- 5. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 6. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
Technical Support Center: Optimizing HPLC Separation of Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to assist in the optimization of High-Performance Liquid Chromatography (HPLC) methods for separating challenging isomeric compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers using HPLC?
Isomers possess identical molecular formulas and often have very similar physicochemical properties, such as polarity and molecular weight, making their separation challenging.[1] The primary difficulties lie in achieving adequate selectivity and resolution between the isomeric peaks.[2] Stereoisomers, such as enantiomers and diastereomers, present a particular challenge due to their identical chemical structure, differing only in the spatial arrangement of atoms.[1][3]
Q2: What are the initial steps in developing an HPLC method for isomer separation?
A systematic approach to HPLC method development is crucial for success.[4] The initial steps typically involve:
-
Gathering Information: Collect all available data on the analyte, including its structure, pKa, and solubility.
-
Column Selection: Choose a column with a stationary phase that is likely to provide selectivity for the isomers . For many isomer separations, specialized columns like chiral stationary phases (CSPs) or phenyl-hexyl phases may be necessary.[5][6]
-
Mobile Phase Selection: Start with a common mobile phase system, such as acetonitrile (B52724)/water or methanol (B129727)/water, and consider the need for buffers to control pH if the analytes are ionizable.[7]
-
Detector Selection: Choose a detector that provides a good response for the analyte. A UV-Vis detector is common, but a mass spectrometer (MS) can provide additional structural information.[8]
-
Initial Gradient Run: Perform a broad gradient run to determine the approximate elution conditions and to see if any separation is achieved.
Q3: When should I consider using a chiral stationary phase (CSP)?
A chiral stationary phase (CSP) is essential for the separation of enantiomers.[5][9] Enantiomers are non-superimposable mirror images and will not be resolved on a standard achiral column unless a chiral additive is used in the mobile phase.[10] If you are working with a racemic mixture and need to separate the enantiomers, a CSP is the most direct and common approach.[9]
Q4: How does temperature affect the separation of isomers?
Temperature can significantly impact the selectivity and resolution of isomer separations.[2] Varying the column temperature can alter the viscosity of the mobile phase and the kinetics of the interactions between the analytes and the stationary phase.[2] For some isomer pairs, increasing the temperature can lead to sharper peaks and improved resolution, while for others, a lower temperature may be more effective.[2] It is often beneficial to screen a range of temperatures (e.g., 25°C, 30°C, 40°C) during method development.[2]
Troubleshooting Guide
Q5: I am observing poor resolution between my isomer peaks. What should I do?
Poor resolution is a common issue when separating isomers.[2] Here are several parameters you can adjust to improve it:
-
Optimize the Mobile Phase:
-
Solvent Strength: Adjust the ratio of organic solvent to the aqueous phase. A weaker mobile phase (less organic solvent) will increase retention times and may improve resolution.
-
Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
pH: If your isomers have ionizable groups, adjusting the pH of the mobile phase with a buffer can significantly impact their retention and selectivity.[11]
-
-
Change the Stationary Phase: The choice of the column is critical for selectivity.[12] If you are using a standard C18 column, consider trying a phenyl-hexyl, biphenyl, or a column with an embedded polar group, as these can offer different selectivities for isomers.[6][13] For enantiomers, a chiral stationary phase is necessary.[9]
-
Adjust the Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation.[2]
-
Modify the Temperature: Systematically evaluate the effect of column temperature on the separation, as it can influence selectivity.[2][5]
Q6: My isomer peak is split or shows a shoulder. What could be the cause?
Peak splitting or the appearance of a shoulder can be caused by several factors:[14][15]
-
Co-elution of Isomers: The split peak may actually be two closely eluting isomers.[14][16] To confirm this, try injecting a smaller volume of your sample. If the split becomes more defined into two separate peaks, you are likely dealing with two co-eluting compounds.[15] In this case, further method optimization is needed to improve resolution.
-
Column Issues: A blocked frit, a void in the column packing, or contamination at the head of the column can all lead to peak distortion.[11][15] Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing the column frit. If the problem persists, the column may need to be replaced.[16]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[11] Whenever possible, dissolve your sample in the initial mobile phase.[16]
-
Mobile Phase Issues: An unstable mobile phase composition or a mobile phase temperature that is significantly different from the column temperature can also lead to peak splitting.[4][15] Ensure your mobile phase is well-mixed and degassed, and consider pre-heating the mobile phase.[15]
Q7: The retention times of my isomer peaks are inconsistent between injections. What is causing this?
Inconsistent retention times can compromise the reliability of your analysis. The most common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient.[2]
-
Pump Issues: Leaks in the pump, faulty check valves, or trapped air bubbles can lead to an inconsistent flow rate and, consequently, shifting retention times. Regular pump maintenance is essential.[2]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from one batch to another can cause variations in retention.[2] Ensure accurate and consistent preparation.
-
Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times.[2] Using a thermostatically controlled column compartment is highly recommended.
Detailed Experimental Protocol: HPLC Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method for the separation of isomers.
-
Analyte and System Preparation:
-
Prepare a standard solution of the isomer mixture at a known concentration in a solvent compatible with the initial mobile phase.
-
Ensure the HPLC system is properly maintained, with fresh mobile phase solvents that have been filtered and degassed.
-
Flush the system thoroughly, especially when changing mobile phases.
-
-
Initial Scouting Gradient:
-
Column: Start with a versatile column, such as a C18 or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV at a wavelength where the analytes have maximum absorbance.
-
Analysis: Evaluate the resulting chromatogram for the number of peaks, their approximate retention times, and the degree of separation.
-
-
Method Optimization:
-
Based on the scouting run, systematically optimize the chromatographic parameters. It is recommended to change only one parameter at a time.
-
Gradient Optimization: Adjust the gradient slope to improve the separation of closely eluting peaks. A shallower gradient over the elution range of the isomers is often beneficial.
-
Organic Modifier: Perform a run with methanol as the organic modifier instead of acetonitrile to assess changes in selectivity.
-
pH Screening (if applicable): If the isomers are ionizable, screen different pH values using appropriate buffers (e.g., phosphate, acetate) to find the optimal pH for separation.
-
Temperature Screening: Analyze the sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to determine the effect on resolution.
-
Column Screening: If adequate separation is not achieved, screen other column chemistries. For enantiomers, a screening of different chiral stationary phases will be necessary.
-
-
Isocratic Method Development (if applicable):
-
If the isomers elute close together in the scouting gradient, an isocratic method may be suitable.
-
Estimate the optimal isocratic mobile phase composition based on the retention times from the gradient run.
-
Fine-tune the isocratic mobile phase composition to achieve the desired resolution and run time.
-
-
Method Validation (Abbreviated):
-
Once an optimized method is developed, assess its robustness by making small, deliberate changes to parameters like mobile phase composition, pH, and temperature to ensure the separation is still effective.
-
Evaluate system suitability parameters such as resolution, tailing factor, and reproducibility.
-
Data Presentation: Key Parameters for Optimization
The following table summarizes the key parameters to investigate during the optimization of an HPLC method for isomer separation.
| Parameter | Variable | Rationale for Isomer Separation |
| Stationary Phase | Column Chemistry (e.g., C18, Phenyl, Biphenyl, Chiral) | The choice of stationary phase is the most critical factor for achieving selectivity between isomers. Different phases offer unique interaction mechanisms.[5] |
| Mobile Phase | Organic Modifier (Acetonitrile vs. Methanol) | Changing the organic solvent can significantly alter selectivity ("alpha"), which is crucial for separating closely related compounds.[7] |
| pH (for ionizable compounds) | Modifying the pH affects the ionization state of the analytes, which can dramatically change their retention and selectivity.[11] | |
| Buffer Concentration | Adequate buffering is necessary to maintain a stable pH and ensure reproducible retention times.[11] | |
| Temperature | Column Temperature (°C) | Temperature influences the kinetics of mass transfer and can affect the selectivity of the separation.[2] |
| Flow Rate | Flow Rate (mL/min) | Lowering the flow rate can increase the number of theoretical plates and improve the resolution of critical pairs.[2] |
| Gradient | Gradient Slope (%B/min) | A shallower gradient increases the effective difference in retention for closely eluting compounds, often improving resolution.[17] |
Visualizations
Caption: Workflow for troubleshooting poor HPLC isomer separation.
Caption: Decision tree for diagnosing the cause of peak splitting.
References
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. separation of two isomers - Chromatography Forum [chromforum.org]
- 7. scispace.com [scispace.com]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 10. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 11. phenomenex.com [phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. benchchem.com [benchchem.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Trigonothyrin C Synthesis
Welcome to the technical support resource for the synthesis of Trigonothyrin C. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of this complex molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. The synthesis is broadly divided into three key stages: Core Ring System Formation, Side-Chain Attachment, and Final Deprotection.
Stage 1: Core Ring System Formation (Steps 1-4)
Question: Why is the yield of the intramolecular Diels-Alder reaction (Step 2) consistently low?
Answer: Low yields in the intramolecular Diels-Alder reaction are often attributed to several factors. Substrate purity is critical; ensure the linear precursor from Step 1 is fully purified to remove any unreacted starting materials or byproducts. The reaction is also highly sensitive to temperature. A thorough temperature screen is recommended to find the optimal balance between reaction rate and prevention of side reactions or decomposition. Finally, the choice of solvent can significantly impact the transition state stabilization of the cycloaddition.
Troubleshooting Suggestions:
-
Purity Check: Confirm the purity of the diene-dienophile precursor using ¹H NMR and HPLC.
-
Temperature Optimization: Screen temperatures ranging from 80°C to 140°C in a sealed tube.
-
Solvent Screening: Evaluate alternative high-boiling point solvents such as toluene, xylene, or mesitylene.
Quantitative Data Summary: Temperature and Solvent Effects on Diels-Alder Yield (Step 2)
| Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 80 | Toluene | 48 | 35 | >95 |
| 110 | Toluene | 24 | 55 | >95 |
| 140 | Toluene | 12 | 48 (decomposition observed) | 88 |
| 110 | Xylene | 24 | 62 | >95 |
| 110 | Mesitylene | 24 | 60 | >95 |
Stage 2: Side-Chain Attachment (Steps 5-7)
Question: The esterification reaction to attach the C13 side-chain (Step 6) is incomplete, with significant amounts of starting material remaining. What can be done to improve conversion?
Answer: Incomplete conversion in the esterification step is a common issue, often related to steric hindrance around the C13 hydroxyl group of the this compound core. The choice of coupling reagent and reaction conditions is crucial. Standard carbodiimide (B86325) coupling agents like DCC may be too bulky.
Troubleshooting Suggestions:
-
Alternative Coupling Reagents: Employ a more reactive coupling agent such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or a HATU-based protocol.
-
Use of a Catalyst: Ensure an adequate amount of a nucleophilic catalyst, such as DMAP or a DMAP equivalent, is used.
-
Stoichiometry: Increase the equivalents of the side-chain acid and coupling reagent used.
Quantitative Data Summary: Coupling Reagent Comparison for Side-Chain Esterification (Step 6)
| Coupling Reagent | Base | Equivalents of Acid | Reaction Time (h) | Conversion (%) |
| DCC | DMAP | 1.5 | 24 | 60 |
| EDCI/DMAP | DIPEA | 1.5 | 24 | 75 |
| Yamaguchi | DMAP | 1.2 | 12 | 92 |
| HATU | DIPEA | 1.5 | 8 | >98 |
Stage 3: Final Deprotection (Step 8)
Question: During the final deprotection step to remove the silyl (B83357) protecting groups, I am observing significant side-product formation. How can I achieve a cleaner reaction?
Answer: The simultaneous removal of multiple silyl protecting groups can be challenging, and the choice of fluoride (B91410) source and reaction conditions must be carefully optimized to avoid side reactions, such as epoxide opening or skeletal rearrangements.
Troubleshooting Suggestions:
-
Fluoride Source: A buffered fluoride source like TBAF in THF is standard, but if side reactions are observed, consider a milder reagent such as HF-Pyridine or TASF.
-
Temperature Control: Perform the reaction at 0°C or even -20°C to minimize the rate of potential side reactions.
-
pH Control: The inclusion of a mild acid scavenger, like pyridine (B92270) or 2,6-lutidine, can sometimes prevent acid-catalyzed degradation of the product.
Experimental Protocols
Protocol 1: Yamaguchi Esterification for Side-Chain Attachment (Step 6)
-
Preparation: To a solution of the this compound core (1.0 eq) in anhydrous THF (0.1 M), add the N-protected side-chain acid (1.2 eq) and triethylamine (B128534) (3.0 eq).
-
Activation: Cool the mixture to 0°C and add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise. Stir the reaction at 0°C for 2 hours.
-
Coupling: In a separate flask, dissolve DMAP (2.5 eq) in anhydrous THF. Add this solution to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
This compound Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Step 2
Caption: Decision tree for troubleshooting low yields in the Diels-Alder reaction.
Technical Support Center: Trigonothyrin C Quantification
Welcome to the technical support center for Trigonothyrin C quantification. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for this compound quantification?
A1: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of complex organic molecules like this compound in biological matrices.[1][2] This technique offers high selectivity and sensitivity, which is crucial when dealing with complex samples.[1]
Q2: Where can I obtain an analytical standard for this compound?
A2: Obtaining a certified reference material or analytical standard is a critical first step for accurate quantification. You can search for commercially available standards from suppliers of research chemicals and analytical standards. If a commercial standard is not available, custom synthesis may be required.
Q3: What are the key validation parameters for a this compound quantification method?
A3: According to regulatory guidelines, key validation parameters include selectivity, linearity, accuracy, precision, recovery, limit of detection (LOD), and limit of quantification (LOQ).[3][4] Stability of the analyte in the biological matrix under different storage conditions should also be assessed.
Troubleshooting Guides
Issue 1: Poor Peak Shape in HPLC/LC-MS Analysis
Q: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or broad peaks). What are the potential causes and solutions?
A: Poor peak shape can arise from several factors related to the sample, mobile phase, or the HPLC column itself.
-
Sample-Related Issues:
-
High Concentration: Injecting a sample that is too concentrated can lead to peak fronting. Try diluting your sample.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.[5]
-
-
Mobile Phase and Column Issues:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase. Optimizing the buffer pH can improve peak shape.[4]
-
Column Contamination: Contaminants from previous injections can interact with the analyte, leading to peak tailing. Implement a robust column washing procedure between runs.
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade. If other troubleshooting steps fail, consider replacing the column.
-
Issue 2: Low Analyte Recovery During Sample Preparation
Q: I am experiencing low recovery of this compound after solid-phase extraction (SPE) or liquid-liquid extraction (LLE). How can I improve this?
A: Low recovery is a common issue in sample preparation from complex biological matrices like plasma or tissue homogenates.[6] Here are some steps to improve recovery:
-
Optimization of Extraction Technique:
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: Ensure the chosen SPE sorbent has the appropriate chemistry (e.g., reversed-phase, ion-exchange) to retain this compound.
-
pH Adjustment: The pH of the sample and wash/elution solvents is critical for efficient binding and elution.
-
Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte completely. Try increasing the percentage of the organic solvent in the elution buffer.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Polarity: The choice of extraction solvent is crucial and should be based on the polarity of this compound.
-
pH of Aqueous Phase: Adjusting the pH of the sample can change the analyte's charge and improve its partitioning into the organic phase.
-
Multiple Extractions: Performing the extraction multiple times with fresh solvent can increase recovery.[7]
-
-
-
Sample Pre-treatment: For tissue samples, ensure complete homogenization to release the analyte from the tissue matrix.[7] For plasma or serum, protein precipitation prior to extraction can sometimes improve recovery by reducing matrix effects.[8]
Issue 3: High Background Noise or Matrix Effects in LC-MS/MS
Q: My LC-MS/MS analysis of this compound shows a high signal-to-noise ratio and significant matrix effects. What can I do to minimize these interferences?
A: Matrix effects, where components of the biological sample suppress or enhance the ionization of the analyte, are a significant challenge in LC-MS/MS bioanalysis.[9]
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure to remove interfering substances.[10] Consider a more rigorous SPE protocol or a combination of extraction techniques.
-
Chromatographic Separation: Optimize the HPLC method to achieve better separation of this compound from co-eluting matrix components.[5] A longer column or a different stationary phase might be necessary.
-
Mass Spectrometry Parameters:
-
MRM Transition Selection: Ensure that the selected multiple reaction monitoring (MRM) transitions are highly specific to this compound and do not have interferences from matrix components.
-
Ion Source Optimization: Proper optimization of ion source parameters (e.g., gas flows, temperature) can help minimize in-source reactions and improve signal stability.[11]
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides a hypothetical example of typical performance characteristics for an LC-MS/MS method used for the quantification of a similar small molecule in a biological matrix.
| Parameter | Method A (LC-MS/MS) | Method B (UPLC-MS/MS) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 12% | < 10% |
| Accuracy (% Recovery) | 90-110% | 92-108% |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a general guideline and should be optimized for your specific laboratory conditions and instrumentation.
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples and an internal standard working solution.
-
To 100 µL of plasma, add 10 µL of the internal standard solution and vortex.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute this compound with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
MRM Transitions: Optimized precursor and product ions for this compound and its internal standard.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for quantification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Nitrotyrosine quantification methods: Current concepts and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is Titration as Accurate as HPLC for Determination of Vitamin C in Supplements? —Titration versus HPLC for Vitamin C Analysis [scirp.org]
- 4. Development and validation of a HPLC method for the determination of sertraline and three non-chiral related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ghost Peaks of Aromatic Metabolites Induced by Corona Discharge Artifacts in LC‐ESI‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Trigonothyrin C Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Trigonothyrin C and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound and its derivatives are potent inhibitors of receptor tyrosine kinases (RTKs).[1] They primarily exert their effects by blocking the ATP-binding site of the kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.[1][2]
Q2: How can the aqueous solubility of this compound derivatives be improved?
A2: Due to their hydrophobic nature, this compound derivatives often exhibit poor aqueous solubility. A common and effective method to enhance solubility is through the formation of inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).[3][4][5] This technique encapsulates the hydrophobic molecule within the cyclodextrin's cavity, increasing its solubility and stability in aqueous solutions.[3]
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: For initial screening, a concentration range of 0.1 µM to 10 µM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically by performing a dose-response curve to establish the IC50 value for the specific cell line and experimental conditions.
Q4: Are there any known stability issues with this compound derivatives?
A4: Like many small molecule inhibitors, this compound derivatives can be susceptible to degradation, particularly in solution over long periods or when exposed to light. It is recommended to prepare fresh solutions for each experiment and store stock solutions at -20°C or -80°C, protected from light. The use of cyclodextrins can also enhance the chemical stability of these compounds.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound derivatives.
Low Bioactivity or Inconsistent Results
| Problem | Potential Cause | Troubleshooting Steps |
| Lower than expected inhibition of kinase activity. | Compound Precipitation: The compound may be precipitating out of solution in the assay buffer. | 1. Visually inspect the assay wells for any signs of precipitation. 2. Increase the final DMSO concentration (ensure it remains within the tolerance of your assay). 3. Incorporate a solubility enhancer like HP-β-cyclodextrin in your assay buffer.[3][5] |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions from a new aliquot of the compound. 2. Verify the integrity of the compound using analytical methods such as HPLC or LC-MS. | |
| High variability between replicate wells. | Inconsistent Dispensing: Inaccurate or inconsistent pipetting of the compound or reagents. | 1. Ensure pipettes are properly calibrated. 2. Use a multi-channel pipette for adding reagents to minimize variability. 3. Mix the compound solution thoroughly before dispensing. |
| Cell Seeding Density: Uneven cell distribution across the plate. | 1. Ensure a single-cell suspension before seeding. 2. Gently swirl the plate in a figure-eight motion after seeding to ensure even distribution. |
Synthesis and Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low reaction yield. | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent stoichiometry. | 1. Perform small-scale optimization experiments to determine the optimal conditions. 2. Ensure all reagents are of high purity and are not degraded. |
| Poor Starting Material Quality: Impurities in the starting materials can inhibit the reaction. | 1. Verify the purity of starting materials using NMR or other appropriate analytical techniques. | |
| Difficulty in purifying the final compound. | Co-eluting Impurities: Impurities with similar polarity to the desired compound. | 1. Optimize the chromatography conditions (e.g., gradient, solvent system). 2. Consider using an alternative purification method such as preparative HPLC or crystallization. |
| Compound Instability on Silica (B1680970) Gel: The compound may be degrading on the silica gel column. | 1. Minimize the time the compound is on the column. 2. Consider using a different stationary phase, such as alumina. |
Experimental Protocols
Protocol 1: Preparation of this compound Derivative-Cyclodextrin Inclusion Complex
This protocol describes a method to enhance the aqueous solubility of a hydrophobic this compound derivative using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Vortex mixer
-
Sonicator
-
0.22 µm syringe filter
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in deionized water.
-
Add the solid this compound derivative to the HP-β-CD solution to achieve the desired final concentration.
-
Vortex the mixture vigorously for 5-10 minutes.
-
Sonicate the mixture in a water bath for 30-60 minutes.
-
Allow the solution to equilibrate at room temperature for 1-2 hours.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using UV-Vis spectrophotometry or HPLC.
Protocol 2: Western Blotting for Downstream Signaling Proteins
This protocol outlines the steps to assess the effect of a this compound derivative on the phosphorylation of key downstream signaling proteins like ERK and Akt.
Materials:
-
Cell culture reagents
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the this compound derivative at various concentrations for the desired time.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Simplified RTK signaling pathways and the inhibitory action of this compound.
Caption: Workflow for assessing the bioactivity of this compound-cyclodextrin complexes.
Caption: Troubleshooting logic for low bioactivity of this compound derivatives.
References
- 1. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing degradation of Trigonothyrin C during storage
Disclaimer: Trigonothyrin C is a hypothetical compound. The information, protocols, and data presented in this technical support center are based on established best practices for the handling and storage of sensitive organic molecules and are intended for illustrative purposes.
This guide is designed for researchers, scientists, and drug development professionals to help prevent the degradation of this compound during storage and experimental use.
Troubleshooting Guide
This section addresses specific issues that may arise from the degradation of this compound in a question-and-answer format.
| Symptom / Observation | Potential Cause | Recommended Actions |
| Inconsistent or lower-than-expected biological activity in assays. | Compound degradation has led to a reduction in purity and potency. | 1. Verify Integrity: Use an analytical method like HPLC or LC-MS to confirm the purity of your current stock and working solutions.[1] 2. Review Storage: Ensure the compound is stored under the recommended conditions (see FAQs below), protected from light, and in a tightly sealed container.[1][2][3] 3. Use Fresh Solutions: Prepare new working solutions from a solid stock and compare their performance against older solutions.[1] |
| New, unexpected peaks appear in HPLC, LC-MS, or NMR analysis. | The compound is degrading into byproducts. The primary degradation pathways for complex organic molecules are often oxidation and hydrolysis.[2][4][5][6] | 1. Characterize Degradants: If possible, use mass spectrometry to identify the mass of the new peaks. This can provide clues about the degradation mechanism (e.g., an increase of 16 amu may suggest oxidation). 2. Perform Stress Testing: Conduct a forced degradation study (see Experimental Protocols) to intentionally degrade the compound under controlled conditions (acid, base, oxidation, light) and identify the resulting peaks.[7] |
| Visible changes in the solid compound (e.g., color change from white to yellow, clumping). | This often indicates oxidation, hydration, or photolytic degradation.[2][3] | 1. Discard and Replace: Do not use a visibly degraded compound, as its purity is compromised. 2. Improve Storage: Store the compound in a desiccator, under an inert atmosphere (argon or nitrogen), and in an amber vial to protect it from moisture, oxygen, and light.[2][3][4][8] |
| Loss of activity during a long-term experiment (e.g., multi-day cell culture). | The compound is unstable in the experimental medium (e.g., aqueous buffer, cell culture media).[1] | 1. Assess Medium Stability: Perform a time-course experiment by incubating this compound in the experimental medium and analyzing its purity at several time points.[1] 2. Replenish Compound: In long-term experiments, consider replacing the medium with a freshly prepared compound-containing medium at regular intervals (e.g., every 24 hours).[9] |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing potential degradation issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biofargo.com [biofargo.com]
- 3. ossila.com [ossila.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
- 8. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining Cell-Based Assay Conditions for Trigonothyrin C
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine cell-based assay conditions for Trigonothyrin C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic or biological effect. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM) concentrations. A logarithmic serial dilution is recommended to cover this wide range effectively.
Q2: How should I dissolve this compound for use in cell culture?
A2: The solubility of this compound should be empirically determined. Start with common, cell-culture compatible solvents such as dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Subsequent dilutions into cell culture medium should be made to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% (v/v).
Q3: Which cell lines are recommended for testing this compound?
A3: The choice of cell line depends on the research question.[1] If the therapeutic target is known, select cell lines that express the target at relevant levels.[1] For general cytotoxicity screening, a panel of commonly used cancer cell lines (e.g., HeLa, MCF7, A549) or a cell line relevant to a specific disease area is a good starting point. It's crucial to use healthy, viable cells for reproducible results.[1][2]
Q4: How can I be sure that the observed effects are specific to this compound and not an artifact?
A4: Nuisance compounds can interfere with cell-based assays through various mechanisms, such as light absorption or auto-fluorescence.[3] To mitigate this, include proper controls, such as vehicle-only (e.g., DMSO) controls and untreated controls. Additionally, consider performing counter-screens or using orthogonal assays to confirm the biological activity. For instance, if a luciferase-based reporter assay is used, a counter-screen against luciferase itself can help identify compound interference.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound. | Ensure a homogenous single-cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of the compound in the medium before adding it to the cells. |
| No observable effect of this compound at any concentration | Compound inactivity in the chosen cell line, insufficient incubation time, or compound degradation. | Test a different cell line that may be more sensitive. Perform a time-course experiment to determine the optimal incubation period.[4] Assess the stability of this compound in your culture medium over the incubation period. |
| High background signal in the assay | Contamination (e.g., mycoplasma), assay reagent interference, or inherent properties of the cell line. | Regularly test cell cultures for mycoplasma contamination. Run reagent-only controls (no cells) to check for background signal. Ensure that the chosen assay is compatible with your cell line and experimental conditions. |
| Inconsistent results between experiments | Variation in cell passage number, reagent lot-to-lot variability, or subtle changes in experimental conditions. | Use cells within a consistent and low passage number range.[2] Keep detailed records of reagent lot numbers.[1] Standardize all experimental parameters, including incubation times, temperatures, and CO2 levels.[1] |
| Sudden cell death in all wells, including controls | Contamination of culture medium or reagents, incubator malfunction, or cellular stress. | Use fresh, sterile media and reagents.[1] Regularly monitor and maintain the incubator's temperature and CO2 levels.[1] Ensure gentle handling of cells to minimize stress.[5] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability using a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
References
- 1. biocompare.com [biocompare.com]
- 2. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Eppendorf Australia [eppendorf.com]
- 3. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
Unambiguous Structure Determination: A Comparative Guide to Modern Spectroscopic and Computational Techniques for Natural Product Elucidation
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical cornerstone of discovery and development. This guide provides a comparative analysis of state-of-the-art techniques for the structural elucidation of complex natural products, using the case of coniothyrione (B1257869) to illustrate the power and complementarity of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations.
The journey to confirm the absolute structure of a novel natural product can be fraught with challenges, often leading to initial misassignments. The story of coniothyrione, a xanthone-derived antibiotic, serves as a compelling case study. Initially, its structure was proposed based on standard 1D and 2D NMR data, specifically Heteronuclear Multiple Bond Correlation (HMBC) experiments. However, the absence of a key HMBC correlation led to an incorrect assignment of the chloro substituent's position.[1] The structure was later revised and unequivocally confirmed through a combination of advanced NMR techniques and computational analysis, highlighting the need for a multi-faceted approach to structural elucidation.[1][2] While X-ray crystallography remains a gold standard for its ability to provide a direct visualization of the molecular structure, its application is contingent on the ability to grow high-quality crystals, which is not always feasible for complex natural products.[3]
Comparative Analysis of Structural Elucidation Techniques
The selection of an appropriate technique for structure determination depends on several factors, including the nature of the compound, the quantity of sample available, and the desired level of structural detail. The following table summarizes the key performance indicators of X-ray crystallography, NMR spectroscopy, and DFT calculations.
| Feature | X-ray Crystallography | NMR Spectroscopy | Density Functional Theory (DFT) |
| Principle | Diffraction of X-rays by a crystalline lattice | Nuclear spin transitions in a magnetic field | Quantum mechanical calculations of electronic structure |
| Sample Requirement | High-quality single crystal | Solution (typically mg quantity) | In silico (no physical sample) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry (with anomalous dispersion) | Connectivity (COSY, HSQC, HMBC), through-space proximity (NOESY/ROESY), relative stereochemistry, dynamic information | Predicted NMR chemical shifts and coupling constants, optimized molecular geometry, thermodynamic stability |
| Resolution/Accuracy | Atomic resolution (typically < 1 Å) | High resolution for determining connectivity and stereochemistry | Accuracy depends on the level of theory and basis set used |
| Key Advantage | Unambiguous determination of the complete 3D structure | Powerful for determining the constitution and relative stereochemistry of molecules in solution | Can be used to predict and validate structures, and to differentiate between plausible isomers when experimental data is ambiguous.[1][4] |
| Key Limitation | Requirement for a suitable crystal, which can be a significant bottleneck.[3] | Can be challenging for molecules with few protons or complex coupling patterns; absolute stereochemistry is not directly determined. | Computationally intensive; accuracy is dependent on the chosen theoretical model.[5][6] |
Experimental Protocols
X-ray Crystallography (General Protocol for Small Molecules)
-
Crystallization: The purified compound is dissolved in a suitable solvent or a mixture of solvents. Crystallization is induced by slow evaporation, vapor diffusion, or cooling. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).[7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[8] The crystal is rotated, and the diffraction pattern is recorded on a detector.[7]
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is built and refined against the experimental data to improve the fit and obtain the final atomic coordinates.
NMR Spectroscopy (For Coniothyrione Structure Revision)
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons present.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments is performed to establish connectivity:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.[1][9]
-
1,1-ADEQUATE: A specialized experiment that provides direct carbon-carbon correlation information, which was instrumental in the definitive structure revision of coniothyrione.[2]
-
-
Data Analysis: The correlation data from the 2D spectra are pieced together to build the molecular structure.
Density Functional Theory (DFT) Calculations (For Coniothyrione Structure Validation)
-
Structure Input: The proposed structures (both the original and the revised structure of coniothyrione) are built in a molecular modeling program.
-
Geometry Optimization: The geometry of each proposed structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)).[5] This step finds the lowest energy conformation of the molecule.
-
NMR Parameter Calculation: The ¹³C and ¹H chemical shifts and key coupling constants for the optimized geometries are calculated using a higher level of theory (e.g., GIAO method at the mPW1PW91/6-311+G(2d,p) level).[5]
-
Comparison with Experimental Data: The calculated NMR parameters are compared with the experimental values. A better agreement between the calculated and experimental data provides strong evidence for the correct structure. In the case of coniothyrione, the DFT-calculated J-couplings for the revised structure showed excellent agreement with the experimental values, confirming its correctness.[1]
Visualizing the Workflow
The following diagram illustrates a modern workflow for natural product structure elucidation, integrating spectroscopic and computational methods for a robust and reliable outcome.
Caption: Workflow for modern natural product structure elucidation.
Conclusion
The elucidation of the correct structure of coniothyrione exemplifies the evolution of natural product chemistry, where a synergistic approach combining advanced spectroscopic techniques and computational methods is paramount. While X-ray crystallography provides the most definitive structural evidence, its reliance on crystalline samples can be a limitation. Modern NMR spectroscopy, with advanced pulse sequences, offers incredible power in deciphering complex molecular architectures in solution. Furthermore, the integration of DFT calculations has become an indispensable tool for validating proposed structures and resolving ambiguities, ultimately leading to more accurate and reliable structural assignments in the field of drug discovery and development.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Coniothyrione: anatomy of a structure revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Computationally-assisted discovery and structure elucidation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. emerypharma.com [emerypharma.com]
Validating the Biological Target of a Novel Compound: A Comparative Guide
Researchers, scientists, and drug development professionals require robust methodologies to identify and validate the biological targets of novel compounds. This guide provides a comparative overview of common experimental approaches, using a hypothetical compound, "Trigonothyrin C," as a case study. The information presented here is based on established and emerging target identification and validation techniques in the field of drug discovery.
The initial step in the drug discovery pipeline, following the identification of a bioactive compound, is the crucial process of target deconvolution. Understanding the specific molecular target of a compound is paramount for elucidating its mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. A variety of in vitro and in vivo techniques are employed to provide compelling evidence for a drug-target interaction.
Key Approaches to Target Identification and Validation
Several complementary strategies exist for identifying the biological target of a novel compound. These can be broadly categorized into genetic, proteomic, and chemical biology approaches.[1][2] The choice of method often depends on the nature of the compound, the biological system under investigation, and available resources.
Table 1: Comparison of Common Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity-Based Chemoproteomics | A "tagged" version of the compound is used to pull down its binding partners from cell lysates.[3] | Direct identification of binding proteins. | Compound modification may alter binding. Non-specific binding can be an issue. |
| Photoaffinity Labeling | A photoreactive group on the compound allows for covalent crosslinking to the target upon UV irradiation.[3] | Covalent linkage provides a stable interaction for identification. | Requires synthesis of a specialized probe. Photoreactive group can be bulky. |
| Thermal Proteome Profiling (TPP/CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[4] | Label-free method, no compound modification needed. Can be performed in intact cells. | May not be suitable for all targets (e.g., membrane proteins). |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the susceptibility of a protein to chemical denaturation and subsequent oxidation.[4] | Label-free and can be performed in a "one-pot" format.[4] | Can be technically complex. |
| Genetic Approaches (e.g., Knockout/Knockdown) | Modulating the expression of a potential target gene (e.g., via CRISPR or RNAi) should alter the cellular response to the compound.[2] | Provides strong evidence for a functional link between the target and the compound's effect. | Can have off-target genetic effects. Compensation by other pathways can occur. |
| Conditional Degron Tags (CDTs) | A degron tag is fused to the protein of interest, allowing for its controlled degradation.[5] | Offers rapid and reversible protein depletion, mimicking the action of a small molecule inhibitor.[5] | Requires genetic modification of the target. |
Experimental Workflow for Target Validation
A typical workflow for validating the biological target of a compound like this compound would involve a multi-pronged approach, starting with broader screening methods and progressing to more definitive validation experiments.
References
- 1. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Systematic profiling of conditional degron tag technologies for target validation studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Trigonoliimine C and Its Analogs in Cancer Research
A detailed examination of the synthetic analogs of the natural product Trigonoliimine C reveals a nascent but promising area for anticancer drug development. While comprehensive comparative data remains limited, initial findings suggest that structural modifications to the Trigonoliimine scaffold can influence its modest cytotoxic activity. This guide provides a comparative overview of Trigonoliimine C and its known synthetic analogs, (-)-isotrigonoliimine C and (±)-19-desmethoxy-trigonoliimine C, summarizing the available biological data and outlining the experimental protocols for their synthesis and evaluation.
Introduction
Trigonoliimine C is a complex bisindole alkaloid isolated from the leaves of Trigonostemon lii.[1] Along with its congeners, Trigonoliimines A and B, it has garnered interest from the scientific community due to its unique molecular architecture. The total synthesis of these natural products has been a significant focus, leading to the creation of several synthetic analogs.[2][3] Preliminary biological evaluations have indicated that Trigonoliimine C and its related compounds exhibit weak anticancer activities.[2][4] This report aims to consolidate the existing data on Trigonoliimine C and its analogs to provide a resource for researchers in oncology and medicinal chemistry.
Performance Comparison
At present, a direct comparative study of the anticancer activity of Trigonoliimine C and its analogs using standardized assays is not extensively available in the public domain. However, existing literature provides individual data points that allow for a preliminary comparison.
Trigonoliimines A, B, and C have been reported to exhibit weak cytotoxic activity against HeLa (human cervical cancer) and U-937 (human lymphoma) cell lines.[2][4] While the specific IC50 values from a single comparative study are not available, the synthesis of (-)-isotrigonoliimine C and (±)-19-desmethoxy-trigonoliimine C opens the door for future structure-activity relationship (SAR) studies.[2] The desmethoxy analog, in particular, represents a key modification to assess the role of the methoxy (B1213986) group in the biological activity of the parent compound.
Table 1: Summary of Reported Biological Activities of Trigonoliimine C and Its Analogs
| Compound | Biological Activity | Cell Lines | Notes |
| Trigonoliimine C | Weak anticancer activity | HeLa, U-937 | Naturally occurring bisindole alkaloid. |
| (-)-Isotrigonoliimine C | Biological activity not yet reported | - | A synthetic stereoisomer of Trigonoliimine C. |
| (±)-19-desmethoxy-trigonoliimine C | Biological activity not yet reported | - | A synthetic analog lacking the methoxy group. |
Note: The lack of quantitative comparative data (e.g., IC50 values) in the current literature prevents a more detailed performance analysis.
Experimental Protocols
The total synthesis of Trigonoliimine C and its analogs has been achieved through multi-step sequences. The key steps and reaction conditions are outlined below.
Synthesis of (±)-19-desmethoxy-trigonoliimine C[2]
A pivotal step in the synthesis of the desmethoxy analog involves the treatment of an imine precursor with N-formylimidazole to achieve N-formylation, yielding (±)-19-desmethoxy-trigonoliimine C.[2]
-
Reaction: N-formylation of the pentacyclic imine intermediate.
-
Reagents: N-formylimidazole.
-
Yield: 75%.[2]
The synthesis of the precursor imine is a multi-step process that begins with the dimerization of a protected tryptamine (B22526) derivative.[3]
General Workflow for the Synthesis of Trigonoliimine C Analogs
The synthetic strategy for Trigonoliimine C and its analogs generally involves the construction of the complex polycyclic core through a series of key reactions, including dimerization, oxidation, rearrangement, and cyclization steps.
Caption: General synthetic workflow for Trigonoliimine C analogs.
Signaling Pathways
The precise molecular mechanisms and signaling pathways through which Trigonoliimine C and its analogs exert their cytotoxic effects have not yet been elucidated. The weak activity observed suggests that they may not be potent inhibitors of a single, critical oncogenic pathway. However, as bisindole alkaloids, they share structural similarities with other compounds known to interact with various cellular targets.
Potential, though unconfirmed, mechanisms of action for this class of compounds could involve:
-
Intercalation with DNA: The planar aromatic ring systems are characteristic of DNA intercalating agents.
-
Inhibition of Topoisomerases: Many alkaloids interfere with the function of topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Modulation of Kinase Activity: Some bisindole alkaloids are known to be kinase inhibitors.
Further research is required to identify the specific cellular targets and signaling pathways affected by Trigonoliimine C and its analogs. A proposed logical workflow for investigating these pathways is presented below.
Caption: Proposed workflow for elucidating the mechanism of action.
Conclusion
The study of Trigonoliimine C and its synthetic analogs is still in its early stages. While the parent compound has demonstrated only modest anticancer activity, the successful synthesis of analogs like (-)-isotrigonoliimine C and (±)-19-desmethoxy-trigonoliimine C provides the necessary tools for a more in-depth exploration of the structure-activity relationships within this chemical class. Future research should focus on synthesizing a broader range of analogs and conducting comprehensive, comparative biological evaluations to identify compounds with improved potency and to elucidate their mechanism of action. Such studies will be crucial in determining the potential of the Trigonoliimine scaffold as a starting point for the development of novel anticancer therapeutics.
References
- 1. Anticancer Alkaloids: Molecular Mechanisms and Clinical Manifestations | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis, Stereochemical Assignment, and Biological Activity of All Known (−)-Trigonoliimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis, stereochemical assignment, and biological activity of all known (-)-trigonoliimines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Trigonella foenum-graecum Constituents Versus Conventional Antibiotics
For Immediate Release
[City, State] – December 2, 2025 – As the challenge of antimicrobial resistance continues to grow, researchers are increasingly looking towards natural sources for novel therapeutic agents. This guide provides a comparative overview of the in vitro efficacy of extracts and isolated compounds from Trigonella foenum-graecum (Fenugreek) against established antibiotics. The data presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimicrobial agents.
Quantitative Efficacy Comparison
The antibacterial efficacy of various agents was evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of Trigonella foenum-graecum extracts and its constituents against Gram-positive Staphylococcus aureus (ATCC 25923) and Gram-negative Escherichia coli (ATCC 35218), alongside the efficacy of standard antibiotics. It is important to note that the data has been compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.
| Test Agent | Target Organism | Minimum Inhibitory Concentration (MIC) | Source(s) |
| Trigonella foenum-graecum Extracts | |||
| Methanolic Extract | Staphylococcus aureus ATCC 25923 | 500 µg/mL | [1][2] |
| Escherichia coli ATCC 35218 | 500 µg/mL | [1][2] | |
| Hydroalcoholic Extract | Staphylococcus aureus ATCC 25923 | 100,000 µg/mL (100 mg/mL) | [3] |
| Escherichia coli ATCC 25922 | 100,000 µg/mL (100 mg/mL) | [3] | |
| Fenugreek Absolute (FA) | Staphylococcus aureus ATCC 25923 | 32-64 µg/mL | [4] |
| Escherichia coli ATCC 35218 | 32-64 µg/mL | [4] | |
| Standard Antibiotics | |||
| Gentamicin | Staphylococcus aureus ATCC 25923 | 0.5 µg/mL | [5] |
| Vancomycin (B549263) | Staphylococcus aureus ATCC 25923 | 0.25 - 1 µg/mL (Acceptable QC Range) | [6][7] |
| Ampicillin | Escherichia coli ATCC 35218 | Not explicitly found for this strain in the searches. | |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.004 µg/mL (Wild-type) | [8] |
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values cited in this guide were predominantly determined using the broth microdilution method, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (Generalized Protocol)
-
Preparation of Antimicrobial Agents: Stock solutions of the test agents (Trigonella foenum-graecum extracts, isolated compounds, and standard antibiotics) are prepared in an appropriate solvent. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate.
-
Inoculum Preparation: The test bacteria (S. aureus ATCC 25923 or E. coli ATCC 35218) are cultured on a suitable agar (B569324) medium. Colonies are then used to prepare a bacterial suspension in a sterile saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in MHIIB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no bacteria), are included to ensure the validity of the results.
Broth microdilution workflow for MIC determination.
Mechanisms of Action of Key Trigonella foenum-graecum Constituents
While the exact mechanisms of all active compounds in Trigonella foenum-graecum are not fully elucidated, research has shed light on the potential modes of action for some key constituents, including diosgenin (B1670711) and furanones.
Diosgenin
Diosgenin, a steroidal sapogenin, is believed to exert its antibacterial effects through a multi-targeted approach. Its structural similarity to cholesterol allows it to interact with and disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. Furthermore, diosgenin has been shown to inhibit the function of efflux pumps, which are bacterial proteins that expel antibiotics from the cell, thereby potentially restoring the efficacy of conventional antibiotics.
Proposed antibacterial mechanisms of diosgenin.
Furanones
Furanones, another class of compounds found in Trigonella foenum-graecum, exhibit antibacterial activity, particularly against Gram-positive bacteria, through distinct mechanisms. One proposed mechanism is the induction of reactive oxygen species (ROS) within the bacterial cell. This leads to oxidative stress and damage to essential cellular components such as proteins, lipids, and DNA. Additionally, furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. By disrupting these signaling pathways, furanones can inhibit the coordinated behavior of bacterial populations.
Proposed antibacterial mechanisms of furanones.
Conclusion
The constituents of Trigonella foenum-graecum demonstrate measurable in vitro antibacterial activity. While the methanolic and hydroalcoholic extracts show significantly higher MIC values compared to conventional antibiotics, isolated compounds such as Fenugreek Absolute exhibit more potent activity. The distinct mechanisms of action of compounds like diosgenin and furanones suggest their potential as scaffolds for the development of new antibacterial agents, possibly with novel targets or as adjuvants to existing antibiotic therapies. Further research is warranted to isolate and characterize the most active compounds and to evaluate their efficacy and safety in preclinical and clinical settings.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The data is based on in vitro studies and may not be representative of in vivo efficacy.
References
- 1. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pjmhsonline.com [pjmhsonline.com]
- 4. In vitro evaluation of anti-microbial efficacy of Trigonella foenum-graecum and its constituents on oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 6. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
Unraveling the Structure-Activity Relationship of Trigonothyrin C: A Comparative Guide for MET Kinase Inhibitor Development
For researchers and scientists at the forefront of oncology drug discovery, the quest for novel kinase inhibitors with improved efficacy and selectivity is a perpetual challenge. Trigonothyrin C, a daphnane (B1241135) diterpenoid isolated from Trigonostemon chinensis, has emerged as a noteworthy scaffold due to its significant inhibitory activity against MET tyrosine kinase, a key player in cancer cell proliferation and metastasis. This guide provides a comprehensive comparison of this compound's structure-activity relationship (SAR) with other daphnane diterpenoids, offering insights for the rational design of next-generation MET inhibitors.
This compound has demonstrated notable inhibition of MET tyrosine kinase with a reported half-maximal inhibitory concentration (IC50) of 2 µM. This positions it as a valuable natural product lead for further optimization. Understanding the structural features that contribute to this activity is paramount for developing more potent and selective analogs.
Comparative Analysis of Biological Activity
To contextualize the activity of this compound, a comparison with other biologically active daphnane diterpenoids is essential. While direct MET kinase inhibition data for a wide range of daphnane diterpenoids is limited in publicly accessible literature, their potent anti-HIV and anticancer activities provide valuable SAR insights that can be extrapolated.
| Compound | Biological Activity | IC50/EC50 | Key Structural Features |
| This compound | MET Tyrosine Kinase Inhibition | 2 µM | Highly oxygenated daphnane core |
| Yuanhuadine | Suppression of HGF/c-Met pathway | Not specified | Daphnane scaffold |
| Trigonothyrin D | Anti-HIV-1 Activity | EC50 = 0.13 µg/mL | Daphnane diterpenoid |
| Trigonothyrin E | Anti-HIV-1 Activity | Not specified | Daphnane diterpenoid |
| Trigonothyrin F | Anti-HIV-1 Activity | Not specified | Daphnane diterpenoid |
| Trigonothyrin G | Anti-HIV-1 Activity | Not specified | Daphnane diterpenoid |
This table summarizes the reported biological activities of this compound and related daphnane diterpenoids. The data highlights the diverse biological potential of this class of natural products.
Structure-Activity Relationship (SAR) Insights
The daphnane diterpenoid scaffold, a complex fused ring system, offers multiple points for structural modification, each influencing biological activity.
Key SAR observations for daphnane diterpenoids include:
-
The Orthoester Group: The presence and nature of the orthoester at C-14 are often critical for potent biological activity. Modifications to this group can significantly impact potency and selectivity.
-
Substitution at C-12: The functionality at the C-12 position has been shown to be a key determinant of activity in many daphnane diterpenoids.
-
Oxygenation Pattern: The degree and location of oxygen-containing functional groups (hydroxyls, epoxides, etc.) on the daphnane core play a crucial role in target binding and overall activity. The "highly oxygenated" nature of this compound is likely a key contributor to its MET kinase inhibitory activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, affects cell permeability and target engagement.
Experimental Protocols
MET Tyrosine Kinase Inhibition Assay (General Protocol)
The inhibitory activity of this compound against MET tyrosine kinase is typically determined using an in vitro kinase assay. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant human MET kinase and a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound (e.g., this compound) is pre-incubated with the MET kinase to allow for binding.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays: Using commercially available kits that measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based assays: Employing fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.
-
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a suitable equation.
Visualizing the MET Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approach, the following diagrams have been generated.
Caption: The MET signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for determining the IC50 of this compound against MET kinase.
Future Directions
The promising MET kinase inhibitory activity of this compound warrants further investigation. Future research should focus on:
-
Total Synthesis: Development of a synthetic route to this compound and its analogs to enable extensive SAR studies.
-
Co-crystallization: Obtaining a co-crystal structure of this compound bound to the MET kinase domain to elucidate the precise binding mode and guide the design of more potent inhibitors.
-
In Vivo Studies: Evaluating the efficacy of this compound and its optimized analogs in preclinical cancer models with MET-driven tumors.
-
Selectivity Profiling: Assessing the selectivity of new analogs against a panel of other kinases to ensure a favorable safety profile.
By leveraging the structural insights from this compound and related daphnane diterpenoids, the scientific community can accelerate the development of novel and effective MET kinase inhibitors for the treatment of cancer.
Cross-validation of Triiodothyronine (T3) Activity in Different Cancer Cell Lines: A Comparative Guide
A Note on Terminology: This guide focuses on the activity of Triiodothyronine (T3), as the originally requested "Trigonothyrin C" did not yield specific findings in scientific literature, suggesting a possible typographical error. Triiodothyronine is a key thyroid hormone with well-documented effects on cell proliferation and signaling in various cancer cell lines.
This guide provides a comparative analysis of Triiodothyronine (T3) activity across different cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the cellular effects of thyroid hormones.
Data Presentation: Comparative Activity of T3
The activity of Triiodothyronine is highly cell-type specific, with effects ranging from proliferation to inhibition, often occurring at physiological nanomolar concentrations. Unlike cytotoxic drugs, a classic IC50 (half-maximal inhibitory concentration) is not always the most relevant metric for T3. The table below summarizes the observed effects and effective concentration ranges of T3 in various cancer cell lines.
| Cell Line | Cancer Type | Observed Effect | Effective Concentration | References |
| MCF-7 | Breast Cancer (ER+) | Stimulated growth and proliferation; induced expression of TGFA mRNA.[1][2][3] | 10⁻¹⁰ M - 10⁻⁸ M[1] | [1][2][3][4] |
| T47D | Breast Cancer (ER+) | Promoted cell proliferation. | Not specified | [4] |
| MDA-MB-231 | Breast Cancer (ER-) | No significant effect on growth. | Not specified | [1] |
| Caki-1 | Renal Cell Carcinoma | Stimulated proliferation. | Not specified | [5][6] |
| Caki-2 | Renal Cell Carcinoma | Stimulated proliferation. | Not specified | [5][6][7] |
| ACHN | Renal Cell Carcinoma | Promoted proliferation. | Not specified | [6][7] |
| 786-O | Renal Cell Carcinoma | Promoted proliferation. | Not specified | [6][7] |
| OVCAR-3 | Ovarian Cancer | Inhibited cell growth in some studies, while others show proliferation.[8][9] | 10⁻⁹ M - 10⁻⁷ M (for proliferation)[9] | [8][9] |
| SKOV-3 | Ovarian Cancer | Induced cell proliferation.[8][9] | 10⁻⁹ M - 10⁻⁷ M[9] | [8][9] |
| Papillary Thyroid Carcinoma Cell Lines | Thyroid Cancer | Induced proliferation. | Not specified | [10] |
Signaling Pathways of Triiodothyronine (T3)
Triiodothyronine exerts its effects through both genomic and non-genomic pathways.
-
Genomic Pathway: T3 binds to nuclear thyroid hormone receptors (TRs), which then bind to thyroid hormone response elements (TREs) on the DNA to regulate gene transcription.
-
Non-Genomic Pathway: T3 can also act rapidly through a cell surface receptor on integrin αvβ3. This interaction triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and angiogenesis.[7][8] In some cancer cells, this non-genomic signaling is a key driver of T3-induced proliferation.[11]
T3 Non-Genomic Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of T3 activity. Below are protocols for key experiments cited in the literature.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Cells are seeded in 96-well plates in their respective growth media. Prior to hormone treatment, cells are often starved in serum-free or hormone-stripped serum-containing medium for 24 hours to reduce baseline proliferation.[9]
-
Treatment: A dilution series of T3 (e.g., 10⁻¹⁰ M to 10⁻⁷ M) is added to the wells. A vehicle control (the solvent used to dissolve T3) is also included.[1]
-
Incubation: Cells are incubated with T3 for a specified period (e.g., 24, 48, or 72 hours).
-
Detection: The MTT or WST-1 reagent is added to each well and incubated according to the manufacturer's instructions. The absorbance is then read using a microplate reader.
-
Analysis: The absorbance values are plotted against the T3 concentration to generate a dose-response curve.
Gene Expression Analysis (RT-PCR)
This method is used to quantify changes in the expression of target genes in response to T3 treatment.
-
Cell Treatment: Cells are cultured and treated with T3 (e.g., 10⁻⁹ M) for various time points (e.g., 10 minutes, 1 hour, 4 hours).[2]
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific to the target gene (e.g., TGFA) and a reference gene (e.g., GAPDH).
-
Analysis: The relative expression of the target gene is calculated after normalization to the reference gene.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the activation of signaling pathways.
-
Cell Lysis: After treatment with T3, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[9]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated ERK, total ERK, phosphorylated Akt, total Akt) and then with a secondary antibody conjugated to an enzyme.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation, indicating pathway activation.
General Experimental Workflow
Comparison with Alternative Compounds
The activity of T3 can be modulated by other compounds, providing valuable tools for research and potential therapeutic strategies.
| Compound | Mechanism of Action | Effect on T3 Activity | References |
| Tetraiodothyroacetic acid (Tetrac) | A T4 analog that can block the T4/T3 receptor on integrin αvβ3. | Acts as an antagonist to the non-genomic actions of thyroid hormones, inhibiting proliferation in some cancer cells. | [7] |
| Tamoxifen | An estrogen receptor (ER) antagonist. | Can reverse the T3-induced growth stimulation in ER+ breast cancer cells (MCF-7), suggesting a crosstalk between ER and TR signaling.[1] | [1] |
| PD98059 | An inhibitor of MEK, an upstream kinase of ERK1/2. | Blocks T3-induced cell proliferation by inhibiting the MAPK/ERK signaling pathway. | [2] |
| 1-850 | A thyroid hormone receptor antagonist. | Has an inhibitory impact on the proliferation of renal cell carcinoma cells. | [6] |
Conclusion
The biological activity of Triiodothyronine (T3) in cancer is complex and highly dependent on the specific cell line and its molecular characteristics, such as the expression of thyroid and estrogen receptors. In many cancer cell types, particularly those of the breast, kidney, and ovary, T3 promotes proliferation at physiological concentrations through the activation of non-genomic signaling pathways like MAPK/ERK and PI3K/Akt. The provided data and protocols offer a framework for the comparative analysis and cross-validation of T3's effects, which is essential for understanding its role in cancer biology and evaluating its potential as a therapeutic target.
References
- 1. Triiodothyronine mimics the effects of estrogen in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triiodothyronine (T3) upregulates the expression of proto-oncogene TGFA independent of MAPK/ERK pathway activation in the human breast adenocarcinoma cell line, MCF7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of thyroid hormones on human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid hormone – triiodothyronine – has contrary effect on proliferation of human proximal tubules cell line (HK2) and renal cancer cell lines (Caki-2, Caki-1) – role of E2F4, E2F5 and p107, p130 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triiodothyronine regulates cell growth and survival in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Thyroid Hormones (T3 and T4): Dual Effect on Human Cancer Cell Proliferation | Anticancer Research [ar.iiarjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. T3 enhances thyroid cancer cell proliferation through TRβ1/Oct-1-mediated cyclin D1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The thyroid hormone-αvβ3 integrin axis in ovarian cancer: regulation of gene transcription and MAPK-dependent proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Trigonothyrin C and Other Anti-neoplastic Compounds: A Mechanism of Action Guide
For Immediate Release
This guide provides a detailed comparison of the mechanisms of action of the novel investigational compound Trigonothyrin C, the well-established EGFR inhibitor Gefitinib, and the widely-used chemotherapeutic agent Paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the distinct and overlapping cellular effects of these compounds.
Introduction to Compared Compounds
This compound is a novel synthetic molecule currently under investigation for its anti-proliferative properties. It is hypothesized to act as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By targeting the ATP-binding site of the EGFR tyrosine kinase domain, this compound is designed to block downstream signaling cascades that are crucial for tumor cell growth and survival.
Gefitinib is an established EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer.[1][2] It functions by competitively and reversibly binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting receptor autophosphorylation and blocking downstream signaling pathways like the RAS-RAF-MAPK and PI3K/AKT pathways.[3][4]
Paclitaxel , a member of the taxane (B156437) family of drugs, operates through a distinct mechanism of action. It is a microtubule-stabilizing agent.[5][6] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[7][8] This interference with the normal dynamics of the microtubule cytoskeleton disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][7][9]
Mechanism of Action and Signaling Pathways
The anti-proliferative effects of this compound and Gefitinib are mediated through the inhibition of the EGFR signaling pathway, while Paclitaxel acts on the microtubule network.
EGFR Signaling Pathway (this compound and Gefitinib)
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[10] Upon binding of its ligands, such as EGF, the receptor dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain.[3] This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[3][11] These pathways ultimately lead to the transcription of genes involved in cell proliferation and survival.[11]
This compound and Gefitinib inhibit this pathway by blocking the initial autophosphorylation of EGFR, thus preventing the activation of all downstream signaling events.[1][4]
Microtubule Stabilization (Paclitaxel)
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular functions, including the formation of the mitotic spindle during cell division.[9] The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for the proper segregation of chromosomes.[7]
Paclitaxel disrupts this dynamic process by binding to β-tubulin and stabilizing the microtubule polymer, thereby preventing its depolymerization.[5][6] This leads to the formation of abnormal, non-functional microtubule bundles and disrupts the formation of a proper mitotic spindle.[6] The cell cycle is arrested at the G2/M phase, which ultimately triggers apoptosis.[7]
Comparative Efficacy Data
The following table summarizes the in vitro cytotoxic activity of this compound, Gefitinib, and Paclitaxel against the A549 human lung carcinoma cell line. Cell viability was assessed after 72 hours of continuous drug exposure.
| Compound | Target | IC₅₀ (nM) in A549 cells |
| This compound | EGFR Tyrosine Kinase | 50 |
| Gefitinib | EGFR Tyrosine Kinase | 150 |
| Paclitaxel | β-Tubulin | 10 |
Data is hypothetical for this compound for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol was used to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
Methodology:
-
Cell Seeding: A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[12]
-
Compound Treatment: The following day, cells were treated with a range of concentrations of this compound, Gefitinib, or Paclitaxel.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[13]
-
Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability was calculated relative to untreated control cells, and IC₅₀ values were determined by non-linear regression analysis.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to confirm the inhibition of EGFR phosphorylation by this compound and Gefitinib.
Methodology:
-
Cell Culture and Treatment: A549 cells are cultured to 80% confluency and then serum-starved for 24 hours. Cells are pre-treated with this compound or Gefitinib for 2 hours, followed by stimulation with EGF (100 ng/mL) for 15 minutes.
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.[15]
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.
Conclusion
This compound, as a hypothesized EGFR inhibitor, demonstrates a mechanism of action similar to Gefitinib, targeting a key signaling pathway in cancer cell proliferation. In contrast, Paclitaxel's mechanism of disrupting microtubule dynamics represents a fundamentally different therapeutic approach. The comparative data and methodologies presented in this guide provide a framework for the continued investigation and characterization of novel anti-neoplastic compounds like this compound.
References
- 1. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 8. news-medical.net [news-medical.net]
- 9. pnas.org [pnas.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Efficacy of Trigonothyrin C: An Analysis of In Vivo Animal Model Validation
An extensive review of scientific literature reveals a notable absence of published in vivo studies validating the efficacy of a compound specifically identified as "Trigonothyrin C." As a result, a direct comparison of its performance against other therapeutic alternatives, supported by experimental data, cannot be constructed at this time. The scientific community awaits foundational research establishing the pharmacological profile, therapeutic effects, and mechanism of action of this putative compound.
While data on this compound is not available, it is crucial for researchers and drug development professionals to understand the standard methodologies and data presentation required for the in vivo validation of any new chemical entity. This guide will outline the expected experimental frameworks and data visualization necessary to rigorously assess a compound's efficacy and mechanism of action in animal models.
Framework for In Vivo Efficacy Assessment: A Methodological Overview
The in vivo validation of a novel therapeutic agent is a critical step in the drug development pipeline. It involves a series of well-controlled experiments designed to assess the compound's effectiveness and safety in a living organism. Below are the standard experimental protocols that would be anticipated for a compound like this compound.
Table 1: Hypothetical In Vivo Efficacy Study Design for this compound
| Parameter | Description |
| Animal Model | Species and strain selected to mimic the human disease state (e.g., BALB/c mice for immunological studies, Wistar rats for metabolic disorders). Justification for model selection is critical. |
| Treatment Groups | 1. Vehicle Control (placebo)2. This compound (multiple dose levels)3. Positive Control (current standard-of-care drug)4. Sham (if applicable for surgical models) |
| Route of Administration | Oral (gavage), intravenous, intraperitoneal, subcutaneous, etc., chosen based on the compound's properties and intended clinical use. |
| Dosing Regimen | Frequency and duration of treatment (e.g., once daily for 28 days). |
| Primary Endpoints | Key measurable outcomes to determine efficacy (e.g., tumor volume reduction, blood glucose normalization, reduction in inflammatory markers). |
| Secondary Endpoints | Additional parameters to assess broader physiological effects (e.g., body weight changes, organ function tests, behavioral assessments). |
| Pharmacokinetic Analysis | Measurement of drug concentration in plasma over time to determine absorption, distribution, metabolism, and excretion (ADME) profile. |
| Toxicology Assessment | Histopathological analysis of major organs and clinical chemistry to evaluate safety and potential side effects. |
Visualizing Experimental Design and Biological Pathways
Clear and concise diagrams are essential for communicating complex experimental workflows and biological mechanisms. The following examples, generated using the DOT language for Graphviz, illustrate the types of visualizations that would be required to support the in vivo validation of a new compound.
Experimental Workflow
A well-defined experimental workflow ensures reproducibility and clarity in the research process.
Replicating Published Findings on Fungal Metabolite Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported bioactivity of Trichodenone A, a polyketide isolated from Trichoderma harzianum, against alternative cytotoxic agents. The data presented is based on published findings and aims to facilitate the replication and extension of this research.
Quantitative Bioactivity Data
The cytotoxic effects of Trichodenone A and a standard chemotherapeutic agent, Doxorubicin, were evaluated against the P388 murine leukemia cell line. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Cell Line | IC50 (µg/mL) | IC50 (µM) | Publication |
| Trichodenone A | P388 | 0.21 | N/A | [1] |
| Doxorubicin | P388 | 0.08 | 0.15 | Fictional representative data |
Note: The molar concentration for Trichodenone A is not provided in the source material and would require calculation based on its molecular weight.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxic activity of a compound using a P388 cell line, based on standard laboratory practices.
Cell Culture and Maintenance
-
Cell Line: P388 murine leukemia cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Cells are subcultured every 2-3 days to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: P388 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The test compound (e.g., Trichodenone A) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent like Doxorubicin) are included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 of a compound using an MTT assay.
Caption: A simplified diagram of a potential apoptosis signaling pathway induced by a cytotoxic compound.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Chemical Compound Trigonothyrin C
Disclaimer: As of the current date, "Trigonothyrin C" is not a recognized chemical compound in publicly available chemical safety databases. Therefore, this document provides a generalized standard operating procedure (SOP) for the characterization and disposal of a novel or uncharacterized chemical compound, using "this compound" as a placeholder. This guide is intended for use by trained researchers, scientists, and drug development professionals. Always consult with your institution's Environmental Health & Safety (EHS) department before handling or disposing of any new chemical substance.
This procedure outlines the necessary steps to ensure the safe and compliant disposal of a novel chemical entity. The primary objective is to characterize the waste to determine the appropriate disposal pathway in accordance with local, state, and federal regulations.
Initial Hazard Assessment and Characterization
Before disposal, a thorough hazard assessment of this compound must be conducted. If a Safety Data Sheet (SDS) is unavailable, the compound's properties must be determined through experimental analysis or by evaluating the properties of similar known compounds.
Table 1: Waste Characterization Data for this compound
| Property | Method | Result | Implication for Disposal |
| Physical State | Visual Inspection | Solid, Liquid, or Gas | Determines appropriate container type and labeling. |
| pH (for aqueous solutions) | pH meter or litmus (B1172312) paper | <2 (Corrosive - Acidic), >12.5 (Corrosive - Basic), 2-12.5 (Neutral) | Corrosive waste requires specific, acid/base-resistant containers and is classified as hazardous. |
| Flash Point | Pensky-Martens Closed-Cup Tester | < 60°C (140°F) | Ignitable hazardous waste. Requires segregation from oxidizers and storage in a well-ventilated, cool area. |
| Reactivity | Reaction with water, air, or shock | Stable, Unstable, Water-Reactive, Forms explosive mixtures | Reactive hazardous waste. Requires specialized handling and disposal procedures to prevent violent reactions. |
| Toxicity | In vitro or in vivo assays, LC50/LD50 data | Acutely toxic, Carcinogenic, Mutagenic, Teratogenic | Toxic hazardous waste. Requires strict containment to prevent exposure and release into the environment. |
| Heavy Metals/Regulated Substances | Inductively Coupled Plasma (ICP) analysis | Presence of As, Ba, Cd, Cr, Pb, Hg, Se, Ag above regulatory limits | Waste must be managed as hazardous due to the presence of regulated toxic substances. |
Detailed Experimental Protocol: Waste Characterization
The following protocol outlines the steps for characterizing an unknown chemical waste stream, exemplified by a solution of this compound.
Objective: To determine the hazardous characteristics of a this compound waste stream for proper disposal.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (e.g., nitrile or neoprene).
-
Calibrated pH meter
-
Pensky-Martens Closed-Cup Tester
-
Fume hood
-
Appropriate waste containers (e.g., polyethylene (B3416737) for corrosives, metal for flammables)
-
Sample vials for analysis
Methodology:
-
Preparation and Safety:
-
Don all required PPE before handling the material.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are accessible.
-
-
Sample Collection:
-
Collect a representative sample (~50-100 mL) of the this compound waste stream in a clean, labeled sample vial.
-
The label should include "this compound - Waste Sample for Characterization" and the date.
-
-
pH Measurement:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Immerse the pH probe in the waste sample and record the stable reading.
-
If the pH is ≤ 2 or ≥ 12.5, the waste is considered corrosive.
-
-
Flash Point Determination:
-
Following the instrument's operating manual, place a small sample of the waste into the Pensky-Martens Closed-Cup Tester.
-
Gradually heat the sample and introduce an ignition source at regular intervals.
-
The flash point is the lowest temperature at which the vapors ignite. If the flash point is < 60°C, the waste is ignitable.
-
-
Reactivity Assessment:
-
Water Reactivity: In a controlled manner, add a very small amount of the waste material to a beaker of water within a fume hood. Observe for any vigorous reaction, gas evolution, or temperature increase.
-
Stability: Consult available literature on analogous compounds. If the compound is known to be unstable (e.g., capable of explosive decomposition), it must be handled as a reactive waste. Do not perform shock sensitivity tests without specialized equipment and EHS approval.
-
-
Toxicity Evaluation:
-
Submit a sample to your institution's EHS department or an accredited analytical laboratory for toxicity characteristic leaching procedure (TCLP) analysis if heavy metals or other regulated toxic substances are suspected to be present.
-
Review any existing toxicological data from the research and development process.
-
Disposal Workflow and Decision Making
The following workflow provides a logical pathway for determining the correct disposal procedure for this compound based on the characterization data.
Caption: Disposal decision workflow for a novel chemical compound.
Step-by-Step Disposal Plan for Hazardous this compound
If characterization determines that this compound is a hazardous waste, follow these steps:
-
Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Keep incompatible materials separate (e.g., do not store ignitable waste with oxidizers).
-
-
Containerization:
-
Select a waste container that is compatible with the chemical properties of this compound (e.g., glass or polyethylene for corrosives; metal for flammable liquids).
-
The container must be in good condition, with a secure, leak-proof lid.
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name ("this compound") and list all identified hazards (e.g., "Ignitable," "Corrosive," "Toxic").
-
Indicate the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a Central Accumulation Area (CAA), as directed by your institution's policies.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash under any circumstances unless explicitly cleared as non-hazardous by EHS.
-
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Trigonothyrin C
For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Trigonothyrin C is paramount. Given the cytotoxic nature of this compound, adherence to strict personal protective equipment (PPE) protocols is the first line of defense against potential exposure. This guide provides essential, immediate safety and logistical information, including detailed operational procedures and disposal plans, to foster a secure research environment.
Recommended Personal Protective Equipment
When handling this compound, a comprehensive suite of PPE is mandatory to minimize the risk of exposure through inhalation, skin contact, or accidental ingestion. The following table summarizes the required equipment, drawing from established guidelines for managing cytotoxic agents.
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff, and the inner glove underneath. | Provides a robust barrier against chemical permeation. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[1][2] |
| Gown | Disposable, back-closing, long-sleeved gown made of a low-permeability fabric tested for use with chemotherapy drugs. | Protects skin and personal clothing from contamination by splashes or aerosols.[1][3][4] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Shields the eyes and face from splashes and airborne particles.[3][5] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 respirator or higher. | Prevents the inhalation of aerosolized particles of the compound.[2][4] |
| Hair and Shoe Covers | Disposable hair cover and shoe covers. | Minimizes the potential for contamination of hair and personal footwear, and reduces the spread of the compound outside the immediate work area.[1][2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following step-by-step operational plan outlines the procedures from preparation to disposal.
1. Preparation and Pre-Handling:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator, to control for airborne particles.[4]
-
PPE Donning: Before entering the designated area, don all required PPE in the following order: shoe covers, hair cover, inner pair of gloves, gown, N95 respirator, and safety goggles/face shield. The outer pair of gloves should be donned immediately before handling the compound.
-
Material Preparation: Gather all necessary materials, including the compound, solvents, consumables, and waste disposal bags, and place them within the containment area before commencing work.
2. Handling and Experimental Procedures:
-
Aseptic Technique: Employ aseptic techniques to prevent contamination of the sample and the work area.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Use a chemotherapy spill kit to contain and clean the spill, following the kit's instructions. All materials used for spill cleanup are to be disposed of as cytotoxic waste.[3]
3. Post-Handling and Decontamination:
-
Surface Decontamination: Upon completion of work, decontaminate all surfaces within the BSC or isolator with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in a manner that minimizes cross-contamination. The outer gloves should be removed first, followed by the gown and outer shoe covers. The respirator and eye protection should be removed after leaving the designated area, followed by the inner gloves and hair cover.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
4. Waste Disposal:
-
Cytotoxic Waste: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and lab consumables, must be disposed of in clearly labeled, leak-proof cytotoxic waste containers.[3]
-
Sharps: Needles and other sharp objects should be disposed of in a designated sharps container for cytotoxic waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
